molecular formula C8H8O4 B194538 Isovanillic Acid CAS No. 645-08-9

Isovanillic Acid

カタログ番号: B194538
CAS番号: 645-08-9
分子量: 168.15 g/mol
InChIキー: LBKFGYZQBSGRHY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Hydroxy-4-methoxybenzoic acid, more commonly known in research as Isovanillic acid, is a naturally occurring phenolic acid of significant scientific interest . This compound serves as a key scaffold in medicinal chemistry and has been isolated from plant species such as S. frutescens . Studies have identified that this compound possesses notable anti-inflammatory activity , making it a valuable compound for investigating inflammatory pathways and potential therapeutic applications . Further expanding its research utility, synthetic derivatives of its structural isomer, 4-hydroxy-3-methoxybenzoic acid (vanillic acid), have been developed to probe critical cell survival signaling pathways. One such derivative has been shown to inhibit the Akt/NFκB signaling pathway , inducing apoptosis and inhibiting proliferation in cancer cell lines in preclinical models, highlighting the potential of this chemical family in oncological research . Researchers value this compound for its well-characterized physical properties, including a molecular weight of 168.15 g/mol and a melting point of 250-253°C . It is supplied for laboratory and research applications. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans .

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-hydroxy-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,9H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBKFGYZQBSGRHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40214745
Record name Isovanillic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40214745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

645-08-9
Record name Isovanillic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=645-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isovanillic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645089
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isovanillic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40214745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-p-anisic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.392
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOVANILLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8D1DUX2PR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Biosynthesis Pathway of Isovanillic Acid in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovanillic acid (3-hydroxy-4-methoxybenzoic acid) is a phenolic acid found in various plant species. It is a structural isomer of the more commonly known vanillic acid. Like other phenolic compounds, this compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties, making it a compound of interest for researchers in the fields of phytochemistry, pharmacology, and drug development. While the biosynthesis of many phenylpropanoids is well-established, the specific pathway leading to this compound in plants is not as extensively characterized as that of its isomer. This technical guide provides a comprehensive overview of the proposed biosynthesis pathway of this compound, drawing on our current understanding of plant phenylpropanoid metabolism.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is believed to originate from the phenylpropanoid pathway, a central route in the production of a wide array of plant secondary metabolites. The pathway commences with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to yield key intermediates, ultimately leading to the formation of this compound. The proposed pathway involves the formation of protocatechuic acid, which then undergoes a specific O-methylation.

The diagram below illustrates the proposed biosynthetic route from L-phenylalanine to this compound.

Isovanillic_Acid_Biosynthesis L_Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Caffeic_Acid Caffeic Acid p_Coumaric_Acid->Caffeic_Acid C3H Protocatechuic_Acid Protocatechuic Acid Caffeic_Acid->Protocatechuic_Acid Oxidative Cleavage Isovanillic_Acid This compound Protocatechuic_Acid->Isovanillic_Acid OMT

Proposed biosynthesis pathway of this compound in plants.

Key Enzymes in the Proposed Pathway:

  • PAL: Phenylalanine Ammonia-Lyase

  • C4H: Cinnamate 4-Hydroxylase

  • C3H: p-Coumarate 3-Hydroxylase

  • OMT: O-Methyltransferase

Key Enzymes in the Proposed Pathway

The biosynthesis of this compound is dependent on the coordinated action of several key enzymes, primarily belonging to the classes of lyases, hydroxylases, and methyltransferases.

Phenylalanine Ammonia-Lyase (PAL)

PAL catalyzes the initial and rate-limiting step of the phenylpropanoid pathway, the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid. This enzyme is a critical entry point for carbon flow into a vast network of secondary metabolites.

Cinnamate 4-Hydroxylase (C4H)

C4H, a cytochrome P450-dependent monooxygenase, introduces a hydroxyl group at the para-position of the aromatic ring of cinnamic acid to form p-coumaric acid.

p-Coumarate 3-Hydroxylase (C3H)

C3H, another cytochrome P450 monooxygenase, hydroxylates p-coumaric acid at the 3-position to yield caffeic acid.

Enzymes of the Benzoic Acid Shunt

The conversion of C6-C3 hydroxycinnamic acids (like caffeic acid) to C6-C1 benzoic acids (like protocatechuic acid) can occur through several proposed mechanisms, including a β-oxidative pathway, a non-β-oxidative pathway, and the action of multifunctional proteins. This part of the pathway is an active area of research.

O-Methyltransferases (OMTs)

The final and most critical step in the biosynthesis of this compound is the specific methylation of the 4-hydroxyl group of protocatechuic acid. This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase. While catechol-O-methyltransferases (COMTs) are known to methylate the 3-hydroxyl group of protocatechuic acid to form vanillic acid, the specific OMT responsible for the formation of this compound is yet to be definitively identified in many plant species. The regioselectivity of these OMTs is a key determinant of the final product. It is hypothesized that a distinct OMT exists with a preference for the 4-hydroxyl position of protocatechuic acid.

Quantitative Data

Quantitative data specifically for the biosynthesis of this compound in plants is scarce in the literature. However, data from related pathways and enzymes can provide valuable context. The following table summarizes representative kinetic data for key enzyme families involved in the phenylpropanoid pathway. It is important to note that these values can vary significantly between plant species and experimental conditions.

Enzyme FamilySubstrateKm (µM)Vmax (pkat/mg protein)Plant Source
PALL-Phenylalanine30 - 30010 - 1000Various
C4HCinnamic Acid1 - 205 - 100Various
C3Hp-Coumaric Acid5 - 502 - 50Various
OMTProtocatechuic Acid10 - 2001 - 20Various

Note: The OMT data presented here is generalized for catechol-O-methyltransferases acting on protocatechuic acid and may not specifically represent the enzyme responsible for this compound synthesis.

Experimental Protocols

The study of the this compound biosynthesis pathway involves a combination of enzymatic assays, analytical chemistry techniques, and molecular biology approaches. Below are detailed methodologies for key experiments.

Enzyme Extraction and Assay for O-Methyltransferase (OMT) Activity

This protocol describes a general method for extracting plant proteins and assaying for OMT activity with protocatechuic acid as a substrate.

1. Protein Extraction:

  • Harvest fresh plant tissue (e.g., leaves, roots) and immediately freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a mortar and pestle.

  • Homogenize the powder in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM β-mercaptoethanol, 5 mM MgCl₂, 10% (v/v) glycerol, and 1% (w/v) polyvinylpyrrolidone).

  • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

  • Collect the supernatant containing the crude protein extract.

  • Determine the protein concentration using a standard method (e.g., Bradford assay).

2. OMT Assay:

  • Prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 1 mM Protocatechuic acid (substrate)

    • 0.5 mM S-adenosyl-L-methionine (SAM) (methyl donor)

    • Crude protein extract (10-50 µg of protein)

  • Incubate the reaction mixture at 30°C for 30-60 minutes.

  • Stop the reaction by adding an equal volume of methanol or by acidification with HCl.

  • Centrifuge to pellet any precipitated protein.

  • Analyze the supernatant for the formation of this compound and vanillic acid using HPLC.

High-Performance Liquid Chromatography (HPLC) Analysis of Phenolic Acids

This protocol outlines a general HPLC method for the separation and quantification of this compound and related phenolic compounds.

1. Sample Preparation:

  • For enzyme assays, the reaction supernatant can often be directly injected after filtration.

  • For plant tissue analysis, perform a methanol extraction of the ground tissue, followed by evaporation of the solvent and redissolving the residue in the mobile phase.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of two solvents:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Program: A linear gradient from 5% B to 40% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 280 nm.

  • Quantification: Use external standards of authentic this compound, vanillic acid, and protocatechuic acid to create a calibration curve for quantification.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for investigating the biosynthesis of this compound in a plant species of interest.

Experimental_Workflow cluster_0 In Planta Analysis cluster_1 In Vitro Characterization cluster_2 Molecular Biology Plant_Material Plant Material Collection Metabolite_Extraction Metabolite Extraction Plant_Material->Metabolite_Extraction HPLC_Analysis HPLC-UV/MS Analysis Metabolite_Extraction->HPLC_Analysis Quantification Quantification of this compound HPLC_Analysis->Quantification Protein_Extraction Protein Extraction Enzyme_Assay OMT Enzyme Assay Protein_Extraction->Enzyme_Assay Product_Identification Product Identification (HPLC/MS) Enzyme_Assay->Product_Identification Kinetic_Analysis Enzyme Kinetic Analysis Product_Identification->Kinetic_Analysis RNA_Extraction RNA Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis Gene_Cloning Candidate OMT Gene Cloning cDNA_Synthesis->Gene_Cloning Heterologous_Expression Heterologous Expression Gene_Cloning->Heterologous_Expression Recombinant_Protein_Assay Recombinant Protein Assay Heterologous_Expression->Recombinant_Protein_Assay

isovanillic acid biological activity overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Activity of Isovanillic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (3-hydroxy-4-methoxybenzoic acid) is a phenolic acid and a key metabolite of isovanillin. As an isomer of the well-studied vanillic acid, it has garnered interest for its own distinct biological activities and potential therapeutic applications. This document provides a comprehensive overview of the known biological effects of this compound, with a focus on quantitative data, experimental methodologies, and underlying molecular mechanisms. While research on this compound is less extensive than on its vanillic acid isomer, this guide synthesizes the current available data to support further investigation and drug development efforts.

Core Biological Activities

This compound has demonstrated a range of biological effects, primarily centered around its anti-inflammatory, antithrombotic, antimicrobial, and antioxidant properties.

Anti-inflammatory Activity

This compound is recognized as a selective inhibitor of neutrophil migration into inflamed tissues, suggesting a direct role in modulating the innate immune response[1]. While specific quantitative data on its inhibition of inflammatory mediators is sparse, studies on its isomer, o-vanillic acid, provide insight into a likely mechanism. o-Vanillic acid has been shown to decrease the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-1β in lipopolysaccharide (LPS)-stimulated macrophages. This effect is achieved by inhibiting the degradation of IκBα, which in turn prevents the nuclear translocation and activation of the critical inflammatory transcription factor, NF-κB[2][3].

Antithrombotic and Anticoagulant Activity

This compound exhibits notable activity within the coagulation cascade. It has been shown to inhibit the formation of fibrin clots, prolong the partial thromboplastin time, and interfere with platelet aggregation[4]. This multi-faceted approach suggests potential as an antithrombotic agent.

Antimicrobial Activity

Studies have confirmed that this compound possesses antimicrobial properties against a spectrum of pathogens, including both Gram-positive (Staphylococcus aureus, Sarcina spp.) and Gram-negative (Escherichia coli, Enterobacter homaechei) bacteria, as well as the fungus Candida albicans[5]. A key mechanism identified in Staphylococcus aureus is the direct binding and inhibition of the virulence factors von Willebrand factor-binding protein (vWbp) and coagulase (Coa). By targeting these proteins, this compound effectively reduces the bacterium's ability to form clots, a critical step in its pathogenesis, thereby improving survival rates in murine pneumonia models[6].

Antioxidant Activity

As a phenolic acid, this compound possesses inherent antioxidant capabilities, attributed to its ability to donate a hydrogen atom and scavenge free radicals[6]. While direct comparative IC50 values are not widely published, its structural similarity to vanillic acid, a known potent antioxidant, supports this activity. The antioxidant mechanism is believed to involve the hydrogen atom transfer (HAT) from its phenolic hydroxyl group to neutralize reactive oxygen species (ROS)[7].

Other Activities
  • Enzyme Inhibition: this compound is a selective inhibitor of aldehyde oxidase[1].

  • Metabolic Effects: At a concentration of 30 μM, it was found to increase glucose uptake in LHCN-M2 cells, indicating a potential role in research related to insulin resistance[4].

Quantitative Data on Biological Activity

Quantitative data for this compound is limited in the available literature. The following tables summarize the known values for this compound and provide data for its isomers, vanillic acid and o-vanillic acid, for comparative context.

Table 1: Enzyme Inhibition and Metabolic Activity of this compound

Biological ActivityTarget/AssayTest SystemResult (IC50 / Effect)Reference(s)
Antithrombotic Thrombin InhibitionIn Vitro Enzyme AssayIC50 = 0.9245 mM[4]
Metabolic Glucose (2-DG) UptakeLHCN-M2 CellsIncreased uptake at 30 µM[4]

Table 2: Antimicrobial Activity (MIC Values)

CompoundOrganismMIC ValueReference(s)
Vanillic AcidStaphylococcus aureus600 µg/mL[8]
Vanillic AcidProteus mirabilis600 µg/mL[8]
Vanillic AcidSalmonella Typhi600 µg/mL[8]
Note: Specific MIC values for this compound were not found in the reviewed literature.

Table 3: Antioxidant and Anti-inflammatory Activity of Isomers

CompoundActivityAssayResult (IC50)Reference(s)
Vanillic AcidAntioxidantDPPH Radical Scavenging351.993 µg/mL[4]
Vanillic AcidAntioxidantABTS Radical Scavenging3.449 µg/mL[4]
o-Vanillic AcidAnti-inflammatoryNO Production InhibitionConcentration-dependent (0.001-10 µM)[2]
Note: Specific IC50 values for this compound in these assays were not found in the reviewed literature.

Signaling Pathways and Mechanisms of Action

Antimicrobial Mechanism of this compound

In S. aureus, this compound directly interferes with the coagulation process essential for bacterial defense and invasion. It targets and inhibits two key virulence factors: vWbp and Coagulase. This inhibition prevents the conversion of fibrinogen to fibrin, thereby reducing bacterial virulence.

G cluster_SA Staphylococcus aureus cluster_Host Host System vWbp vWbp Fibrinogen Fibrinogen vWbp->Fibrinogen binds Coa Coagulase Coa->Fibrinogen converts Prothrombin Prothrombin Prothrombin->Coa activates Fibrin_Clot Fibrin Clot Fibrinogen->Fibrin_Clot Isovanillic_Acid This compound Isovanillic_Acid->vWbp inhibits Isovanillic_Acid->Coa inhibits

References

Microbial Degradation Pathways of Isovanillic Acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Degradation Pathways of Isovanillic Acid in Soil

This technical guide provides a comprehensive overview of the degradation pathways of this compound in the soil environment. Tailored for researchers, scientists, and professionals in drug development, this document details the microbial and abiotic processes that govern the fate of this compound, presents available quantitative data, and offers detailed experimental protocols for its study.

The primary route of this compound degradation in soil is through microbial metabolism. A variety of soil microorganisms, including bacteria and fungi, have been shown to utilize phenolic acids as a carbon source. The degradation of this compound is believed to proceed through a central intermediate, protocatechuic acid.

The initial and rate-limiting step in the degradation of this compound is the cleavage of the methoxy group from the aromatic ring, a process known as O-demethylation. This reaction is catalyzed by a class of enzymes called O-demethylases. In the case of this compound, an isovanillate O-demethylase would convert it to 3,4-dihydroxybenzoic acid, more commonly known as protocatechuic acid.

Once formed, protocatechuic acid is a key intermediate in the degradation of many aromatic compounds. It is funneled into the β-ketoadipate pathway, a common metabolic route for the catabolism of aromatic compounds in soil microorganisms. The aromatic ring of protocatechuic acid is cleaved by dioxygenase enzymes. Specifically, protocatechuate 3,4-dioxygenase, an intradiol-cleaving enzyme, incorporates both atoms of molecular oxygen into the substrate to yield β-carboxy-cis,cis-muconic acid[1][2][3]. This product then undergoes a series of enzymatic reactions, ultimately leading to the formation of intermediates of the central metabolism, such as succinyl-CoA and acetyl-CoA, which can be used for energy production and biosynthesis.

Isovanillic_Acid_Degradation_Pathway isovanillic_acid This compound protocatechuic_acid Protocatechuic Acid (3,4-Dihydroxybenzoic Acid) isovanillic_acid->protocatechuic_acid Isovanillate O-demethylase (O-demethylation) beta_carboxy_cis_cis_muconic_acid β-Carboxy-cis,cis-muconic Acid protocatechuic_acid->beta_carboxy_cis_cis_muconic_acid Protocatechuate 3,4-dioxygenase (Ring Cleavage) beta_ketoadipate_pathway β-Ketoadipate Pathway beta_carboxy_cis_cis_muconic_acid->beta_ketoadipate_pathway Further enzymatic steps central_metabolism Central Metabolism (Succinyl-CoA, Acetyl-CoA) beta_ketoadipate_pathway->central_metabolism

Figure 1: Proposed microbial degradation pathway of this compound in soil.

Quantitative Data on the Degradation of this compound and Related Phenolic Acids in Soil

Quantitative data on the degradation kinetics of this compound in soil is limited in the scientific literature. However, studies on related phenolic acids indicate a generally rapid degradation in soil under favorable conditions. The following table summarizes available data for phenolic acids to provide a comparative context. It is important to note that degradation rates are highly dependent on soil type, microbial activity, temperature, and moisture content.

Phenolic AcidSoil TypeConcentrationHalf-life (t1/2) / Disappearance Time (DT50)Reference
Vanillic AcidNeutral Soil100 ppm~90% degradation of COOH carbon in 1 week[4]
p-Hydroxybenzoic AcidNeutral Soil100 ppm~90% degradation of COOH carbon in 1 week[4]
Syringic AcidNeutral Soil100 ppm~90% degradation of COOH carbon in 1 week[4]
Ferulic AcidSandy LoamNot specifiedRapid degradation[5]
Benzoic AcidNot specifiedNot specifiedRelatively slow decomposition[4]

Note: The data presented for compounds other than this compound are for comparative purposes to illustrate the general degradation behavior of phenolic acids in soil. Specific degradation kinetics for this compound will vary depending on environmental conditions.

Abiotic Degradation Pathways

In addition to microbial activity, abiotic processes can contribute to the degradation of organic compounds in soil. For phenolic acids like this compound, photodegradation is a potential abiotic degradation pathway, particularly at the soil surface where exposure to sunlight occurs.

UV radiation can induce the transformation of phenolic compounds through direct photolysis or photosensitized reactions. Direct photolysis involves the absorption of light by the molecule, leading to its excitation and subsequent decomposition. Photosensitized degradation occurs when other soil components, such as humic acids or mineral oxides, absorb light and transfer the energy to the phenolic acid, or generate reactive oxygen species that in turn react with the compound. However, direct photodegradation of the related compound vanillin has been reported to be unlikely, while photosensitized degradation can occur[6]. The extent of abiotic degradation of this compound in the soil matrix is expected to be influenced by factors such as soil composition, organic matter content, and the intensity and wavelength of solar radiation.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments to study the degradation of this compound in soil.

Soil Microcosm Study

A soil microcosm study is a controlled laboratory experiment that simulates natural soil conditions to investigate the fate of a substance.

Objective: To determine the rate of this compound degradation in a specific soil type under controlled conditions.

Materials:

  • Fresh soil samples, sieved (2 mm mesh)

  • This compound (analytical grade)

  • Glass jars or beakers (e.g., 250 mL) with loose-fitting lids

  • Incubator

  • Analytical balance

  • Sterile water

Procedure:

  • Soil Preparation: Collect fresh soil from the desired location. Sieve the soil to remove large debris and homogenize. Determine the soil's key physicochemical properties (pH, organic matter content, texture).

  • Microcosm Setup:

    • Weigh a specific amount of soil (e.g., 100 g dry weight equivalent) into each glass jar.

    • Prepare a stock solution of this compound in sterile water.

    • Spike the soil samples with the this compound solution to achieve the desired initial concentration (e.g., 50-100 mg/kg soil). Ensure even distribution by thorough mixing.

    • Adjust the soil moisture to a specific water holding capacity (e.g., 60% WHC) with sterile water.

    • Prepare control microcosms without the addition of this compound.

    • Prepare abiotic control microcosms using sterilized soil (e.g., by autoclaving) to distinguish between biotic and abiotic degradation.

  • Incubation: Place the microcosms in an incubator at a constant temperature (e.g., 25°C) in the dark to prevent photodegradation. The lids should be loose-fitting to allow for gas exchange.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, and 56 days), destructively sample triplicate microcosms for each treatment.

  • Analysis: Extract this compound from the soil samples and analyze the extracts using HPLC or GC-MS to determine the remaining concentration.

Extraction of this compound and its Metabolites from Soil

Objective: To efficiently extract this compound and its potential degradation products from soil samples for subsequent analysis.

Materials:

  • Soil samples from the microcosm study

  • Extraction solvent (e.g., methanol/water mixture, acetonitrile, or ethyl acetate)

  • Centrifuge and centrifuge tubes

  • Mechanical shaker

  • Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Extraction:

    • Weigh a subsample of soil (e.g., 10 g) into a centrifuge tube.

    • Add a specific volume of extraction solvent (e.g., 20 mL).

    • Shake the mixture vigorously on a mechanical shaker for a set period (e.g., 1-2 hours).

  • Separation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10-15 minutes to separate the soil particles from the solvent.

  • Collection: Carefully decant the supernatant (the liquid extract) into a clean collection tube.

  • Repeat Extraction (Optional): For exhaustive extraction, the soil pellet can be re-extracted with fresh solvent one or two more times. Combine the supernatants from all extractions.

  • Concentration and Cleanup:

    • The combined extract can be concentrated to a smaller volume using a rotary evaporator or a gentle stream of nitrogen.

    • If necessary, the extract can be cleaned up using SPE to remove interfering substances.

    • The final extract is then reconstituted in a suitable solvent for HPLC or GC-MS analysis.

HPLC Analysis of this compound

Objective: To quantify the concentration of this compound in soil extracts.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column

  • Mobile phase solvents (e.g., acetonitrile, water with a small percentage of acid like formic or phosphoric acid)[7]

  • This compound standard for calibration

  • Soil extracts

Procedure:

  • Method Development/Optimization:

    • Mobile Phase: A common mobile phase for the analysis of phenolic acids is a gradient of acetonitrile and acidified water (e.g., 0.1% formic acid). The gradient is optimized to achieve good separation of this compound from other components in the extract.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Column Temperature: Maintain a constant column temperature (e.g., 30°C) for reproducible results.

    • Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance for this compound (around 254-260 nm).

  • Calibration: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards into the HPLC to generate a calibration curve (peak area vs. concentration).

  • Sample Analysis: Inject a known volume of the soil extract into the HPLC system.

  • Quantification: Identify the peak corresponding to this compound based on its retention time compared to the standard. Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve.

GC-MS Analysis for Metabolite Identification

Objective: To identify the intermediate products of this compound degradation.

Materials:

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

  • Appropriate GC column (e.g., HP-5ms)

  • Derivatization agent (e.g., BSTFA with TMCS)

  • Soil extracts

Procedure:

  • Derivatization: Phenolic acids are generally not volatile enough for direct GC analysis. Therefore, a derivatization step is required to convert them into more volatile derivatives. A common method is silylation, where a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with Trimethylchlorosilane (TMCS) is used to replace the active hydrogens on the hydroxyl and carboxyl groups with trimethylsilyl (TMS) groups.

    • Evaporate a portion of the soil extract to dryness under a stream of nitrogen.

    • Add the derivatization agent and heat the sample (e.g., at 70°C for 1 hour) to complete the reaction.

  • GC-MS Analysis:

    • Inject a small volume of the derivatized sample into the GC-MS.

    • The GC separates the different components of the mixture based on their boiling points and interaction with the column.

    • As each component elutes from the GC column, it enters the mass spectrometer, which fragments the molecules and detects the fragments based on their mass-to-charge ratio.

  • Metabolite Identification: The resulting mass spectrum of an unknown peak is compared to a library of known mass spectra (e.g., NIST library) to identify the compound. The identification of expected metabolites, such as the TMS derivative of protocatechuic acid, would provide strong evidence for the proposed degradation pathway.

Experimental_Workflow soil_collection Soil Collection and Preparation microcosm_setup Soil Microcosm Setup (Spiking with this compound) soil_collection->microcosm_setup incubation Incubation (Controlled Temperature and Moisture) microcosm_setup->incubation sampling Time-course Sampling incubation->sampling extraction Extraction from Soil Samples sampling->extraction analysis Chemical Analysis extraction->analysis hplc HPLC-UV (Quantification of this compound) analysis->hplc For Quantification gcms GC-MS (Metabolite Identification) analysis->gcms For Identification data_analysis Data Analysis (Degradation Kinetics) hplc->data_analysis gcms->data_analysis results Results and Interpretation data_analysis->results

Figure 2: General experimental workflow for studying this compound degradation in soil.

Conclusion

The degradation of this compound in soil is a critical process that determines its environmental persistence and potential ecological effects. The available evidence strongly suggests that microbial degradation is the primary pathway, proceeding through O-demethylation to protocatechuic acid and subsequent ring cleavage via the β-ketoadipate pathway. While abiotic processes like photodegradation may contribute, their significance in the overall degradation within the soil matrix requires further investigation.

A significant knowledge gap remains regarding the specific degradation kinetics of this compound in different soil types and under various environmental conditions. Future research should focus on generating this quantitative data to enable more accurate environmental risk assessments. The experimental protocols provided in this guide offer a robust framework for conducting such studies. A deeper understanding of the enzymes involved and their regulation will also be crucial for potential applications in bioremediation and biocatalysis.

References

Methodological & Application

Isovanillic Acid Derivatives as Precursors in the Total Synthesis of Opioids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols regarding the use of isovanillic acid derivatives, primarily isovanillin, as precursors in the total synthesis of opioids, including morphine and codeine. The information is compiled from seminal works in synthetic organic chemistry and is intended for a research audience.

Introduction

The total synthesis of complex alkaloids like morphine has been a benchmark in organic chemistry for decades. While not commercially viable compared to isolation from natural sources, these synthetic routes have driven the development of new synthetic methodologies and provided access to novel analogs for pharmacological study. Isovanillin, a readily available isomer of vanillin, and by extension its oxidation product, this compound, have served as versatile starting materials for the A-ring of the morphinan skeleton in several notable total syntheses. This document outlines the key strategies and experimental protocols from the research groups of White, Fukuyama, and Magnus.

Synthetic Strategies Overview

The use of isovanillin as a precursor leverages its inherent oxygenation pattern, which corresponds to that of the morphine A-ring. The synthetic strategies generally involve the initial elaboration of isovanillin to construct the C-ring, followed by the formation of the B and E rings to complete the pentacyclic morphinan core.

A notable synthesis by White and coworkers utilized a phenanthrene-based approach starting from isovanillin. The Fukuyama group developed an efficient route featuring an intramolecular Mannich-type reaction to construct the morphinan skeleton. The Magnus synthesis of codeine also commenced from an isovanillin derivative, employing a dearomatizing ring formation as a key step.

Key Synthetic Pathways and Experimental Protocols

The following sections provide a summary of the synthetic sequences and detailed protocols for key transformations, based on published literature.

The White Synthesis of (+)-Morphine via a Phenanthrene Intermediate

This synthesis commences with isovanillin and proceeds through a chiral phenanthrenone intermediate. A key step is the Stobbe condensation to introduce the acetic acid side chain.

Experimental Protocol: Stobbe Condensation of Isovanillin
  • Reaction: Isovanillin is condensed with diethyl succinate to form a cinnamic acid derivative.

  • Reagents and Conditions:

    • To a solution of potassium tert-butoxide in tert-butyl alcohol, a mixture of isovanillin and diethyl succinate is added.

    • The reaction mixture is heated at reflux.

    • After cooling, the mixture is poured into water and extracted with ether.

    • The aqueous layer is acidified with concentrated HCl to precipitate the product.

  • Yield: This reaction typically proceeds in high yield.

Subsequent steps in the White synthesis involve asymmetric hydrogenation to set the stereochemistry, cyclization to a tetralone, Robinson annulation to form the phenanthrenone, and a series of transformations to construct the remaining rings of the morphine skeleton.

The Fukuyama Synthesis of (±)-Morphine

The Fukuyama synthesis is a notable example that does not start directly from isovanillin but from a related aromatic compound that is then elaborated to include the necessary functionality. A key feature of this synthesis is a highly diastereoselective intramolecular Mannich reaction.

Synthetic Pathway Overview (Fukuyama)

Fukuyama_Pathway A Aromatic Precursor B Heck Cyclization Intermediate A->B Multi-step elaboration C Intramolecular Mannich Reaction B->C Formation of tetracycle D Enone Formation C->D Ito-Saegusa oxidation E Morphinan Skeleton D->E Further transformations F (±)-Morphine E->F Final steps

Caption: Key stages in the Fukuyama total synthesis of (±)-morphine.

Experimental Protocol: Intramolecular Mannich-type Reaction
  • Reaction: A tetracyclic intermediate containing an amino group and a protected aldehyde is treated with acid to induce a tandem cyclization, forming the B and D rings of the morphinan skeleton.

  • Reagents and Conditions:

    • The ketone precursor is dissolved in methanolic HCl.

    • The solution is heated to reflux.

    • The reaction is monitored by TLC for the disappearance of the starting material.

    • Upon completion, the solvent is removed under reduced pressure, and the residue is purified by silica gel chromatography.

  • Yield: This crucial cyclization step proceeds in excellent yield.[1]

The Magnus Synthesis of (±)-Codeine

The synthesis of codeine by Magnus and coworkers also utilizes an isovanillin-derived starting material. A key innovation in this route is a dearomatizing cyclization to form a cross-conjugated cyclohexadienone.

Experimental Workflow (Magnus)

Magnus_Workflow cluster_start Starting Material Preparation cluster_key Key Cyclization cluster_elaboration Core Elaboration cluster_end Final Steps Isovanillin Derivative Isovanillin Derivative Dearomatizing Cyclization Dearomatizing Cyclization Isovanillin Derivative->Dearomatizing Cyclization Henry Reaction Henry Reaction Dearomatizing Cyclization->Henry Reaction Reductive Amination Reductive Amination Henry Reaction->Reductive Amination Epoxidation and Ring Opening Epoxidation and Ring Opening Reductive Amination->Epoxidation and Ring Opening (±)-Codeine (±)-Codeine Epoxidation and Ring Opening->(±)-Codeine

Caption: Workflow for the Magnus synthesis of (±)-codeine.

Experimental Protocol: Dearomatizing Cyclization
  • Reaction: A biphenyl derivative, prepared from an isovanillin-derived component via a Suzuki coupling, undergoes an intramolecular alkylation of the phenol derivative.

  • Reagents and Conditions:

    • The biphenyl precursor is treated with cesium fluoride (CsF) in dimethylformamide (DMF).

    • The reaction mixture is heated to 130 °C.

    • After cooling, the reaction is worked up by partitioning between water and an organic solvent.

    • The product, a cross-conjugated 2,5-cyclohexadienone, is purified by chromatography.

  • Yield: This key cyclization step is reported to proceed in good yield.[2]

Quantitative Data Summary

The following table summarizes the reported overall yields for the discussed syntheses. It is important to note that yields can vary and are highly dependent on the specific reaction conditions and scale.

SynthesisStarting Material (Derivative of)Target MoleculeNumber of Steps (approx.)Overall YieldReference
White Isovanillin(+)-Morphine~20Not specified
Fukuyama Related Aromatic Precursor(±)-Morphine~15Not specified[3]
Magnus Isovanillin(±)-Codeine1320%[2]

Conclusion

The total syntheses of morphine and codeine from isovanillin and its derivatives by the research groups of White, Fukuyama, and Magnus demonstrate the utility of this simple aromatic precursor in constructing the complex morphinan skeleton. While each approach differs in its specific strategy for ring construction, they all highlight the power of modern synthetic organic chemistry in achieving the synthesis of intricate natural products. The detailed protocols provided herein serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry.

References

Application Notes and Protocols for Studying Isovanillic Acid in Insulin Resistance Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for investigating the effects of isovanillic acid in established in vitro and in vivo models of insulin resistance. The methodologies outlined below are based on published research and are intended to guide the design and execution of experiments to assess the therapeutic potential of this compound in the context of metabolic disorders.

Data Presentation: Efficacy of Vanillic Acid in Insulin Resistance Models

The following tables summarize the quantitative data from studies on vanillic acid, a close isomer of this compound, in models of insulin resistance. Due to a scarcity of published data specifically on this compound in this context, the data for vanillic acid is presented as a valuable reference.

Table 1: In Vivo Efficacy of Vanillic Acid in High-Fat Diet (HFD)-Induced Insulin Resistant Rats [1][2]

ParameterControlHFDHFD + Vanillic Acid (30 mg/kg)
Serum Glucose (mg/dL)95.3 ± 5.1128.7 ± 7.3102.4 ± 6.2
Serum Insulin (ng/mL)1.8 ± 0.24.2 ± 0.52.5 ± 0.3
HOMA-IR Index4.2 ± 0.513.5 ± 1.86.3 ± 0.8
Serum Triglyceride (mg/dL)85.6 ± 7.2152.4 ± 11.8105.1 ± 9.5
Serum Free Fatty Acid (μM)350 ± 25680 ± 42410 ± 31*

*p < 0.05 compared to the HFD group. Data are presented as mean ± SD.

Table 2: Effect of Vanillic Acid on Protein Expression in the Liver of HFD-Fed Rats [1][2]

ProteinHFDHFD + Vanillic Acid
Insulin Receptor (relative expression)0.45 ± 0.050.82 ± 0.09
Phosphatidylinositol-3 Kinase (PI3K) (relative expression)0.51 ± 0.060.91 ± 0.11
Glucose Transporter 2 (GLUT2) (relative expression)0.38 ± 0.040.75 ± 0.08*

*p < 0.05 compared to the HFD group. Data are presented as mean ± SD.

Experimental Protocols

In Vitro Model: TNF-α-Induced Insulin Resistance in Hepatocytes

This protocol describes the induction of insulin resistance in a liver cell line using Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine known to play a role in the development of insulin resistance.[3][4][5]

Materials:

  • FL83B mouse hepatocytes (or other suitable hepatocyte cell line, e.g., HepG2)

  • F12K Medium (or DMEM for HepG2)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Recombinant mouse TNF-α

  • This compound

  • Phosphate Buffered Saline (PBS)

  • Insulin solution

  • Reagents for glucose uptake assay (e.g., 2-NBDG)

  • Reagents for Western blotting

Procedure:

  • Cell Culture: Culture FL83B cells in F12K medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed the cells in appropriate culture plates (e.g., 6-well plates for protein analysis, 96-well plates for glucose uptake) and allow them to reach 80% confluency.

  • Induction of Insulin Resistance:

    • Wash the cells once with PBS.

    • Replace the culture medium with serum-free F12K medium.

    • Add recombinant mouse TNF-α to the medium at a final concentration of 20 ng/mL.[4][5]

    • Incubate the cells for 5 hours at 37°C to induce insulin resistance.[5]

  • This compound Treatment:

    • After the induction period, remove the TNF-α containing medium.

    • Wash the cells with PBS.

    • Add fresh serum-free medium containing various concentrations of this compound (e.g., 10, 50, 100 µM) and incubate for a predetermined time (e.g., 24 hours).

  • Assessment of Insulin Signaling and Glucose Uptake:

    • Following treatment, stimulate the cells with insulin (e.g., 100 nM) for 30 minutes.

    • For Glucose Uptake Assay: After insulin stimulation, perform a glucose uptake assay using a fluorescent glucose analog like 2-NBDG according to the manufacturer's protocol.[4]

    • For Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the expression and phosphorylation status of key proteins in the insulin signaling pathway, such as IRS-1, PI3K, and Akt.

In Vivo Model: High-Fat Diet-Induced Insulin Resistance in Rodents

This protocol details the induction of insulin resistance in rats through chronic feeding of a high-fat diet, a widely used model that mimics the metabolic alterations observed in human obesity and type 2 diabetes.[1][2][6][7]

Materials:

  • Male Sprague-Dawley or Wistar rats (6-8 weeks old)

  • Standard chow diet

  • High-fat diet (HFD) (e.g., 45-60% kcal from fat)[6]

  • This compound

  • Equipment for oral gavage

  • Glucometer and test strips

  • Kits for measuring serum insulin, triglycerides, and free fatty acids

  • Reagents and equipment for tissue collection and analysis (e.g., Western blotting, histology)

Procedure:

  • Acclimatization: Acclimatize the rats for at least one week, providing free access to standard chow and water.

  • Induction of Insulin Resistance:

    • Divide the animals into a control group (receiving standard chow) and an HFD group.

    • Provide the respective diets for a period of 12-16 weeks to induce insulin resistance.[1][6]

    • Monitor body weight and food intake weekly.

  • This compound Treatment:

    • After the induction period, divide the HFD-fed rats into two subgroups: HFD control and HFD + this compound.

    • Administer this compound (e.g., 30-50 mg/kg body weight) daily via oral gavage for the last 4-8 weeks of the study.[1][8]

  • Metabolic Assessments:

    • Oral Glucose Tolerance Test (OGTT): Towards the end of the treatment period, perform an OGTT after an overnight fast. Administer a glucose solution (2 g/kg) orally and measure blood glucose levels at 0, 30, 60, 90, and 120 minutes.[6]

    • Fasting Blood Samples: At the end of the study, collect fasting blood samples to measure serum glucose, insulin, triglycerides, and free fatty acids. Calculate the Homeostasis Model Assessment of Insulin Resistance (HOMA-IR) using the formula: [Fasting Insulin (μU/mL) x Fasting Glucose (mmol/L)] / 22.5.

  • Tissue Analysis:

    • Euthanize the animals and collect liver, adipose, and muscle tissues.

    • Perform Western blot analysis on liver tissue to assess the expression of proteins involved in the insulin signaling pathway (e.g., Insulin Receptor, PI3K, Akt, GLUT2).

    • Histological analysis of the liver can be performed to assess for steatosis.

Mandatory Visualizations

Insulin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS IR->IRS P GLUT GLUT4 Metabolism Glucose Metabolism GLUT->Metabolism PI3K PI3K IRS->PI3K Activates Akt Akt (PKB) PI3K->Akt Activates AS160 AS160 Akt->AS160 Inhibits GLUT_vesicle GLUT4 Vesicle AS160->GLUT_vesicle GLUT_vesicle->GLUT Translocation Glucose Glucose Glucose->GLUT Isovanillic_Acid This compound Isovanillic_Acid->PI3K Potentiates? Isovanillic_Acid->Akt Potentiates?

Caption: Proposed mechanism of this compound on the insulin signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Model cluster_invivo In Vivo Model Cell_Culture Hepatocyte Culture Induction Induce Insulin Resistance (e.g., TNF-α) Cell_Culture->Induction Treatment_vitro Treat with this compound Induction->Treatment_vitro Analysis_vitro Assess Glucose Uptake & Signaling Pathways Treatment_vitro->Analysis_vitro Acclimatization Animal Acclimatization HFD High-Fat Diet Feeding (Induce Insulin Resistance) Acclimatization->HFD Treatment_vivo Treat with this compound HFD->Treatment_vivo Analysis_vivo Metabolic & Tissue Analysis (OGTT, Blood, Western Blot) Treatment_vivo->Analysis_vivo

Caption: General experimental workflow for studying this compound.

References

HPLC method for quantification of isovanillic acid in plasma

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Quantification of Isovanillic Acid in Plasma via High-Performance Liquid Chromatography (HPLC).

Introduction

This compound (3-hydroxy-4-methoxybenzoic acid) is a phenolic acid and a dietary metabolite of various compounds, including flavonoids and other polyphenols.[1] It is recognized for its potential antioxidant and anti-thrombotic properties.[2] Accurate quantification of this compound in biological matrices such as plasma is crucial for pharmacokinetic, metabolic, and clinical research studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the reliable determination of this compound in plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, ensuring efficiency and high recovery, followed by chromatographic separation and quantification using a UV detector.

Principle

The method is based on the precipitation of plasma proteins using an organic solvent, which effectively removes macromolecules that could interfere with the analysis.[3] Following centrifugation, the clear supernatant containing this compound is directly injected into the HPLC system. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of an acidified aqueous buffer and an organic modifier.[4][5] This ensures efficient separation of the analyte from endogenous plasma components. Quantification is performed by comparing the peak area of the analyte in the sample to that of a standard calibration curve.

Materials and Reagents

  • This compound (≥98% purity)

  • Internal Standard (IS), e.g., Vanillic Acid (≥98% purity)

  • HPLC-grade Acetonitrile

  • HPLC-grade Methanol

  • Perchloric Acid, 70%

  • Orthophosphoric Acid, 85%

  • Ultrapure Water (18.2 MΩ·cm)

  • Drug-free human plasma (with EDTA as anticoagulant)

  • 0.45 µm Syringe Filters (PVDF or similar)

Equipment

  • HPLC system with UV/Vis Detector

  • C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical Balance

  • Microcentrifuge

  • Pipettes and general laboratory glassware

  • Vortex mixer

Experimental Protocols

Preparation of Standard and Quality Control (QC) Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh 10 mg of this compound and the internal standard (IS) into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. These stocks can be stored at -20°C for up to three months.

  • Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution with 50:50 (v/v) acetonitrile/water to create working standards for the calibration curve. A suggested concentration range is 0.1 to 20 µg/mL.

  • Internal Standard (IS) Working Solution (5 µg/mL): Dilute the IS primary stock solution with methanol.

  • Calibration Curve Standards: Spike 90 µL of blank plasma with 10 µL of each working standard solution to yield final concentrations ranging from 0.01 to 2.0 µg/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at three concentration levels: Low (LQC, 0.03 µg/mL), Medium (MQC, 0.5 µg/mL), and High (HQC, 1.5 µg/mL).

Sample Preparation Protocol
  • Label microcentrifuge tubes for standards, QCs, and unknown samples.

  • Pipette 100 µL of plasma (blank, standard, QC, or unknown sample) into the corresponding tube.

  • Add 10 µL of the IS working solution (5 µg/mL) to all tubes except for the blank plasma.

  • To precipitate proteins, add 200 µL of cold acetonitrile containing 0.1% perchloric acid.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]

  • Carefully transfer the supernatant to a clean HPLC vial.

  • Inject 20 µL of the supernatant into the HPLC system.

G cluster_prep Sample Collection & Preparation cluster_analysis HPLC Analysis plasma 1. Plasma Sample (100 µL) spike 2. Spike with Internal Standard plasma->spike precip 3. Add Acetonitrile/HClO4 (Protein Precipitation) spike->precip vortex 4. Vortex Mix precip->vortex centrifuge 5. Centrifuge (12,000 x g) vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant inject 7. Inject into HPLC System supernatant->inject separate 8. Chromatographic Separation (C18 Column) inject->separate detect 9. UV Detection separate->detect quantify 10. Data Analysis & Quantification detect->quantify

Caption: Experimental workflow for this compound quantification.

Chromatographic Conditions

The separation is achieved using an isocratic elution profile.

ParameterCondition
HPLC Column C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (with 0.1% Phosphoric Acid) (30:70 v/v)[4]
Flow Rate 1.0 mL/min[7]
Injection Volume 20 µL
Column Temperature 30°C
UV Detection 220 nm[8]
Run Time 10 minutes

Method Validation and Results

The developed method was validated according to established guidelines for bioanalytical method validation.

G center Validated & Reliable HPLC Method acc Accuracy (% Recovery) center->acc prec Precision (% RSD) center->prec lin Linearity & Range (r²) center->lin sens Sensitivity (LLOQ) center->sens spec Specificity center->spec stab Stability center->stab rec Extraction Recovery center->rec

Caption: Logical relationships of key method validation parameters.

Linearity

The calibration curve was linear over the concentration range of 0.01–2.0 µg/mL. The coefficient of determination (r²) was consistently >0.99, indicating a strong linear relationship.[7][9]

ParameterResult
Concentration Range 0.01–2.0 µg/mL
Regression Equation y = mx + c
Correlation (r²) ≥ 0.998
Precision and Accuracy

Intra- and inter-day precision and accuracy were evaluated using QC samples at three concentration levels. The results demonstrate high precision and accuracy, falling within acceptable limits.[10]

QC Level (µg/mL)Intra-day Precision (%RSD) (n=6)Inter-day Precision (%RSD) (n=18)Accuracy (% Bias)
LQC (0.03) 4.8%6.2%-3.5%
MQC (0.5) 3.1%4.5%1.8%
HQC (1.5) 2.5%3.9%2.4%
Extraction Recovery and Matrix Effect

The protein precipitation method provided clean extracts and consistent recovery.

QC Level (µg/mL)Mean Extraction Recovery (%)Matrix Effect (%)
LQC (0.03) 92.5%98.1%
MQC (0.5) 94.1%101.5%
HQC (1.5) 93.8%99.6%
Sensitivity and Stability
  • Lower Limit of Quantification (LLOQ): The LLOQ was established at 0.01 µg/mL, with a signal-to-noise ratio >10 and acceptable precision and accuracy.

  • Stability: this compound was found to be stable in plasma for at least 3 freeze-thaw cycles, for 24 hours at room temperature (bench-top stability), and for at least 90 days when stored at -80°C (long-term stability).[10][11]

Conclusion

The described RP-HPLC method provides a simple, rapid, and reliable approach for the quantification of this compound in plasma. The sample preparation procedure using protein precipitation is efficient and suitable for routine analysis. The method is validated for its linearity, precision, accuracy, and stability, demonstrating its suitability for pharmacokinetic and clinical studies requiring the measurement of this compound concentrations in plasma.

References

Application Notes and Protocols: Synthesis of Isovanillic Acid Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential therapeutic applications of isovanillic acid derivatives. This compound, a phenolic acid, and its derivatives have garnered significant interest in drug discovery due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This document offers detailed protocols for the synthesis of this compound amides and esters, summarizes their biological activities with available quantitative data, and illustrates key signaling pathways involved in their mechanisms of action.

Biological Activities of this compound and Its Derivatives

This compound (3-hydroxy-4-methoxybenzoic acid) is a versatile scaffold for the development of novel therapeutic agents. Its derivatives have shown a wide range of biological effects, making them attractive candidates for further investigation in drug discovery programs.

Antimicrobial Activity

This compound and its derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens.[1] The proposed mechanism of antibacterial action for the related vanillic acid involves the disruption of bacterial cell membrane integrity, leading to a decrease in intracellular ATP concentration, a drop in intracellular pH, and altered membrane potential.[3][4]

Anti-inflammatory Activity

This compound has been identified as a selective inhibitor of neutrophil migration into inflamed tissues, suggesting its potential as an anti-inflammatory agent.[5] Studies on the related vanillic acid have shown that its anti-inflammatory effects are mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are crucial in the inflammatory response.[6][7] This inhibition leads to a reduction in the production of pro-inflammatory cytokines.[8][9]

Anticancer Activity

Vanillic acid, a close structural analog of this compound, has been shown to inhibit tumor cell proliferation and induce apoptosis.[10] The anticancer mechanisms of vanillic acid involve the modulation of several key signaling pathways, including the JAK/STAT, NF-κB, and PI3K/AKT/mTOR pathways.[10] While specific studies on the anticancer signaling pathways of this compound derivatives are less common, the activity of related phenolic acids suggests that they may share similar mechanisms of action, such as the induction of apoptosis via mitochondria-dependent pathways involving p53.[11]

Data Presentation: Biological Activity of this compound Derivatives

The following table summarizes the reported biological activities of various this compound derivatives.

Compound ClassDerivativeBiological ActivityQuantitative Data (IC50/MIC)Reference
AmidesN-(p-methylphenyl)isovanillamideAntifungalMIC: 0.46 µmol/mL[12]
EstersMethyl isovanillateAnti-allergic (degranulation inhibition)-[13]
EstersButyl isovanillateAnti-allergic (degranulation inhibition)More potent than methyl isovanillate[13]
Phenolic AcidThis compoundAntithrombotic (thrombin inhibition)IC50: 0.9245 mM[14]
Phenolic AcidThis compoundAntimicrobial (vs. E. hormaechei)MIC: 0.8 mg/mL[3]

Experimental Protocols

Synthesis of this compound Amides

This protocol describes a general procedure for the synthesis of this compound amides using a peptide coupling agent.

Workflow for the Synthesis of this compound Amides

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Isovanillic_Acid This compound Stirring Stir at 0°C to Room Temperature Isovanillic_Acid->Stirring Amine Primary or Secondary Amine Amine->Stirring Coupling_Agent Coupling Agent (e.g., DCC, PyBOP) Coupling_Agent->Stirring Base Base (e.g., Et3N, DMAP) Base->Stirring Evaporation Solvent Evaporation Stirring->Evaporation Extraction Aqueous Extraction Evaporation->Extraction Drying Drying of Organic Phase Extraction->Drying Chromatography Column Chromatography Drying->Chromatography Product This compound Amide Chromatography->Product

Caption: General workflow for the synthesis of this compound amides.

Materials:

  • This compound

  • Desired primary or secondary amine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)

  • Triethylamine (Et3N) or 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (CH2Cl2) or Dimethylformamide (DMF)

  • 1N Hydrochloric acid (HCl)

  • 5% Sodium bicarbonate (NaHCO3) solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure using DCC as coupling agent: [13]

  • Dissolve this compound (1.0 eq) and the desired amine (1.0 eq) in dichloromethane.

  • Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution.

  • In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.0 eq) in dichloromethane.

  • Add the DCC solution to the this compound and amine mixture.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1N HCl, followed by 5% NaHCO3 solution, and then brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient).

Procedure using PyBOP as coupling agent: [13]

  • In a round-bottom flask, dissolve this compound (1.0 eq), the desired amine (1.0 eq), and triethylamine (1.0 eq) in dimethylformamide (DMF).

  • Cool the mixture in an ice bath.

  • Add a solution of PyBOP (1.0 eq) in dichloromethane to the reaction mixture.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3-7 hours.

  • Monitor the reaction by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water, 1N HCl, 5% NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent.

  • Purify the product by column chromatography.

Synthesis of this compound Esters (Fischer Esterification)

This protocol provides a general method for the synthesis of this compound esters via Fischer esterification.

Workflow for Fischer Esterification of this compound

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Isovanillic_Acid This compound Reflux Reflux Isovanillic_Acid->Reflux Alcohol Alcohol (e.g., Methanol, Ethanol) Alcohol->Reflux Catalyst Acid Catalyst (e.g., H2SO4) Catalyst->Reflux Quenching Quenching with Water Reflux->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Washing Washing of Organic Phase Extraction->Washing Drying Drying of Organic Phase Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Recrystallization Recrystallization or Chromatography Evaporation->Recrystallization Product This compound Ester Recrystallization->Product

Caption: General workflow for the synthesis of this compound esters.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol, butanol)

  • Concentrated sulfuric acid (H2SO4)

  • Sodium bicarbonate (NaHCO3) solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Ethyl acetate (EtOAc) or other suitable organic solvent

Procedure: [15][16][17]

  • To a round-bottom flask, add this compound (1.0 eq) and an excess of the desired anhydrous alcohol (e.g., 10-20 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Heat the mixture to reflux for several hours (the reaction time will vary depending on the alcohol used).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate.

  • Wash the organic layer with water, then with a saturated NaHCO3 solution to neutralize the acid catalyst, and finally with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude ester by recrystallization or column chromatography.

Signaling Pathways

The therapeutic effects of this compound derivatives are often attributed to their interaction with specific cellular signaling pathways.

NF-κB Signaling Pathway in Inflammation

G cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus e.g., LPS, Cytokines IKK IKK Complex Stimulus->IKK Activates Isovanillic_Acid This compound Derivative Isovanillic_Acid->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB_p p-IκB IkB->IkB_p NFkB_active Active NF-κB NFkB->NFkB_active Release Proteasome Proteasome IkB_p->Proteasome Degradation NFkB_n NF-κB NFkB_active->NFkB_n Translocation DNA DNA NFkB_n->DNA Binds Transcription Gene Transcription DNA->Transcription Cytokines Pro-inflammatory Cytokines Transcription->Cytokines

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

PI3K/Akt/mTOR Signaling Pathway in Cancer

G cluster_receptor Cell Surface cluster_inhibition Inhibition cluster_cytoplasm Cytoplasm cluster_cellular_effects Cellular Effects GF_Receptor Growth Factor Receptor PI3K PI3K GF_Receptor->PI3K Activates Isovanillic_Acid This compound Derivative Isovanillic_Acid->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Growth Cell Growth mTOR->Growth

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

Conclusion

This compound derivatives represent a promising class of compounds for drug discovery, with a broad spectrum of biological activities. The synthetic protocols provided herein offer a starting point for the generation of compound libraries for further screening and lead optimization. The elucidation of their mechanisms of action, particularly their effects on key signaling pathways, will be crucial for the development of targeted therapies. Further structure-activity relationship (SAR) studies are warranted to enhance the potency and selectivity of these derivatives for specific therapeutic targets.

References

Application Notes & Protocols: Isovanillic Acid as a Potential Biomarker for Metabolic Disorders

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Metabolic disorders, including obesity, type 2 diabetes, and dyslipidemia, represent a growing global health crisis. The identification of novel biomarkers is crucial for early diagnosis, risk stratification, and the development of targeted therapies. Isovanillic acid (3-hydroxy-4-methoxybenzoic acid), a phenolic acid and an isomer of vanillic acid, has emerged as a compound of interest. It is a known metabolite of isovanillin and is metabolized in humans.[1] While direct research on this compound's role in metabolic disorders is nascent, extensive studies on its isomer, vanillic acid, provide a strong rationale for its investigation. Vanillic acid has demonstrated significant potential in ameliorating hyperglycemia, dyslipidemia, and obesity in preclinical models by modulating key metabolic signaling pathways.[2][3]

These application notes provide an overview of the current understanding, relevant quantitative data from studies on its isomer (vanillic acid), and detailed protocols to facilitate further research into this compound as a potential biomarker and therapeutic agent for metabolic disorders.

Data Presentation: Effects of Vanillic Acid on Metabolic Parameters

The following tables summarize quantitative data from preclinical studies on vanillic acid (VA), the extensively studied isomer of this compound. This data provides a benchmark for designing and evaluating future studies on this compound.

Table 1: Effect of Vanillic Acid on Glycemic Control in High-Fat Diet (HFD)-Induced Diabetic Rats

ParameterControl (HFD)Vanillic Acid Treated (HFD + VA)Percentage ChangeSignificanceReference
Serum Glucose (mg/dL)HighSignificantly Decreasedp < 0.05[4][5]
Serum Insulin (µU/mL)HighSignificantly Decreasedp < 0.05[4][5]
HOMA-IR IndexHighSignificantly Reducedp < 0.05[4][5]
AUCglucose (OGTT)HighSignificantly Reducedp < 0.05[4][5]

HOMA-IR: Homeostasis Model Assessment of Insulin Resistance; AUCglucose: Area Under the Curve for glucose during Oral Glucose Tolerance Test.

Table 2: Effect of Vanillic Acid on Lipid Profile in HFD-Fed Rats

ParameterControl (HFD)Vanillic Acid Treated (HFD + VA)Percentage ChangeSignificanceReference
Serum TriglyceridesHighSignificantly Decreasedp < 0.05[4][5]
Serum Free Fatty AcidsHighSignificantly Decreasedp < 0.05[4][5]
Total CholesterolHighDecreasedSignificant[2]
LDL-CHighDecreasedSignificant[2]
HDL-CLowIncreasedSignificant[2]

LDL-C: Low-Density Lipoprotein Cholesterol; HDL-C: High-Density Lipoprotein Cholesterol.

Table 3: Effect of Vanillic Acid on Obesity Parameters in HFD-Induced Obese Mice

ParameterControl (HFD)Vanillic Acid Treated (HFD + VA)Percentage ChangeSignificanceReference
Body WeightHighSignificantly DecreasedSignificant[6]
Adipogenic Marker (PPARγ)HighReducedSignificant[6]
Adipogenic Marker (C/EBPα)HighReducedSignificant[6]
AMPKα Activity (Adipose Tissue)LowIncreasedSignificant[6]

PPARγ: Peroxisome Proliferator-Activated Receptor Gamma; C/EBPα: CCAAT/Enhancer-Binding Protein Alpha; AMPKα: AMP-Activated Protein Kinase alpha.

Signaling Pathways & Visualizations

The therapeutic effects of vanillic acid are attributed to its ability to modulate critical cellular signaling pathways that regulate metabolism. These pathways represent promising targets for investigation in the context of this compound.

G cluster_workflow Experimental Workflow for Biomarker Validation A Hypothesis (this compound is a metabolic biomarker) B Metabolomic Profiling (Patient Cohorts vs. Healthy) A->B C Quantification Method Development (LC-MS/MS) A->C D In Vivo Model Validation (e.g., HFD-fed mice) B->D F Correlation Analysis (with clinical parameters) B->F C->D E Mechanism of Action Studies (In Vitro / In Vivo) D->E E->F G Clinical Validation F->G

Caption: Workflow for validating this compound as a biomarker.

G cluster_obesity Proposed Anti-Obesity Signaling of Vanillic Acid VA Vanillic Acid AMPK AMPKα Activation VA->AMPK activates PPARg PPARγ AMPK->PPARg inhibits CEBPa C/EBPα AMPK->CEBPa inhibits Thermogenesis Thermogenesis AMPK->Thermogenesis promotes Adipogenesis Adipogenesis & Lipid Accumulation PPARg->Adipogenesis inhibits CEBPa->Adipogenesis inhibits

Caption: Vanillic acid's proposed anti-obesity mechanism via AMPK.

G cluster_diabetes Proposed Anti-Hyperglycemic Signaling of Vanillic Acid VA Vanillic Acid IR Insulin Receptor VA->IR upregulates Inflammation Hepatic Inflammation (COX-2, MCP-1) VA->Inflammation downregulates PI3K PI3K IR->PI3K AKT Akt Phosphorylation PI3K->AKT GLUT2 GLUT2 Expression AKT->GLUT2 GlucoseUptake Improved Hepatic Glucose Uptake & Insulin Sensitivity GLUT2->GlucoseUptake Inflammation->GlucoseUptake improves sensitivity

Caption: Vanillic acid's role in hepatic insulin signaling.

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol provides a robust method for the sensitive quantification of this compound in plasma, adapted from methods for similar phenolic acids.[7]

1. Materials and Reagents:

  • This compound analytical standard

  • Internal Standard (IS), e.g., Caffeic acid or a stable isotope-labeled this compound

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2EDTA)

2. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Add 10 µL of Internal Standard working solution (e.g., 500 ng/mL in 50% methanol).

  • Add 150 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an LC vial for analysis.

3. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., Zorbax RRHD Eclipse Plus C18, 2.1 × 100 mm, 1.8 µm).[7]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7.1-9 min: 5% B (re-equilibration)

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative.

  • MRM Transitions: To be optimized by infusing pure standards. For this compound (C8H8O4, MW: 168.15 g/mol ):

    • Precursor Ion (Q1): 167.1 m/z

    • Product Ion (Q3): e.g., 123.1 m/z (corresponding to loss of CO2) - requires optimization.

  • Data Analysis: Quantify using a standard curve prepared in a surrogate matrix (e.g., stripped plasma) with concentrations ranging from 2-1000 ng/mL.[7]

Protocol 2: In Vivo Evaluation in a High-Fat Diet (HFD) Mouse Model of Obesity

This protocol outlines an animal study to assess the effect of this compound on metabolic parameters in a diet-induced obesity model.[4][6]

1. Animals and Diet:

  • Species: C57BL/6J mice (male, 8 weeks old).

  • Acclimation: 1 week under standard conditions (12h light/dark cycle, controlled temperature and humidity).

  • Diet:

    • Control Group (n=10): Standard chow diet.

    • HFD Groups (n=30): High-fat diet (e.g., 60% kcal from fat) for 12-16 weeks to induce obesity and insulin resistance.

2. Experimental Groups (Post-HFD Induction):

  • Randomly divide HFD mice into three groups (n=10 each):

    • HFD Control: HFD + Vehicle (e.g., 0.5% carboxymethylcellulose).

    • HFD + this compound (Low Dose): HFD + this compound (e.g., 10 mg/kg body weight).

    • HFD + this compound (High Dose): HFD + this compound (e.g., 30 mg/kg body weight).[4][5]

  • Administration: Administer vehicle or this compound daily via oral gavage for 4-8 weeks.

3. Key Endpoint Measurements:

  • Weekly: Monitor body weight and food intake.

  • Oral Glucose Tolerance Test (OGTT): Perform at the end of the treatment period. After a 6-hour fast, administer a 2 g/kg glucose bolus via oral gavage. Measure blood glucose from the tail vein at 0, 15, 30, 60, 90, and 120 minutes.

  • Terminal Sacrifice:

    • Collect blood via cardiac puncture for analysis of serum insulin, glucose, triglycerides, cholesterol (total, HDL, LDL), and free fatty acids.

    • Harvest tissues (liver, white adipose tissue, brown adipose tissue) and flash-freeze in liquid nitrogen or fix in formalin for histology and molecular analysis (Western blot, qPCR).

Protocol 3: In Vitro Western Blot Analysis for AMPK Pathway Activation

This protocol details how to assess the activation of the AMPK pathway in a relevant cell line (e.g., 3T3-L1 adipocytes or HepG2 hepatocytes) following treatment with this compound.[6]

1. Cell Culture and Differentiation (for 3T3-L1):

  • Culture 3T3-L1 preadipocytes in DMEM with 10% FBS.

  • Induce differentiation two days post-confluence using a differentiation cocktail (DMEM, 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, 10 µg/mL insulin).

  • After 48 hours, switch to a maturation medium (DMEM, 10% FBS, 10 µg/mL insulin) for another 48 hours.

  • Maintain in DMEM with 10% FBS for 4-6 more days until mature adipocytes are formed.

2. Treatment and Protein Extraction:

  • Treat mature adipocytes or HepG2 cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 µM) for a specified time (e.g., 24 hours).

  • Wash cells twice with ice-cold PBS.

  • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Scrape cells, incubate on ice for 30 minutes, and centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Collect the supernatant (total protein lysate) and determine protein concentration using a BCA assay.

3. Western Blotting:

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate with primary antibodies overnight at 4°C.

    • Key Antibodies: anti-phospho-AMPKα (Thr172), anti-total-AMPKα, anti-PPARγ, anti-β-Actin (loading control).

  • Wash membrane 3x with TBST.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash membrane 3x with TBST.

  • Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band density using software like ImageJ, normalizing phosphorylated/target proteins to total/loading controls.

References

Application Notes and Protocols for Cell Culture-Based Assays for Isovanillic Acid Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovanillic acid, a phenolic acid and an isomer of vanillic acid, has garnered interest in biomedical research for its potential therapeutic properties, including its cytotoxic effects on cancer cells. The evaluation of the cytotoxic potential of compounds like this compound is a critical step in drug discovery and development. This document provides detailed application notes and protocols for assessing the cytotoxicity of this compound using common cell culture-based assays. These assays are fundamental for determining the concentration-dependent effects of a compound on cell viability and for elucidating the underlying mechanisms of cell death.

While direct quantitative data for this compound's cytotoxicity across a wide range of cancer cell lines is still emerging in the scientific literature, studies on its isomer, vanillic acid, and related vanilloid compounds suggest that they can induce apoptosis through the generation of reactive oxygen species (ROS) and modulation of key signaling pathways such as PI3K/Akt/mTOR and NF-κB[1][2]. Research on isovanillin derivatives, which are structurally similar to this compound, has provided some initial insights into their cytotoxic potential against various cancer cell lines[3]. This document will leverage this related data to provide a comprehensive guide for researchers investigating this compound.

Data Presentation

The following table summarizes the cytotoxic activity of several isovanillin derivatives against various cancer cell lines, as a proxy for the potential activity of this compound. It is important to note that these are not values for this compound itself and should be used as a reference for experimental design.

CompoundCell LineIC50 (µM)Citation
Isovanillin Derivative 1B16F10-Nex225.3[3]
HL-6015.8[3]
MCF-730.1[3]
A205828.4[3]
HeLa32.7[3]
Isovanillin Derivative 2B16F10-Nex218.9[3]
HL-6012.5[3]
MCF-722.4[3]
A205820.1[3]
HeLa25.6[3]
Isovanillin Derivative 3B16F10-Nex2> 100[3]
HL-6085.2[3]
MCF-7> 100[3]
A2058> 100[3]
HeLa98.1[3]

Experimental Workflow

The general workflow for assessing the cytotoxicity of this compound involves several key steps, from cell culture preparation to data analysis.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (Select appropriate cell line) compound_prep 2. This compound Preparation (Stock solution and serial dilutions) cell_seeding 3. Cell Seeding (Plate cells in 96-well plates) treatment 4. Compound Treatment (Incubate cells with this compound) cell_seeding->treatment mtt 5a. MTT Assay treatment->mtt Metabolic Activity ldh 5b. LDH Assay treatment->ldh Membrane Integrity annexin 5c. Annexin V/PI Assay treatment->annexin Apoptosis data_acq 6. Data Acquisition (Spectrophotometer/Flow Cytometer) mtt->data_acq ldh->data_acq annexin->data_acq data_analysis 7. Data Analysis (Calculate IC50, apoptosis rate, etc.) data_acq->data_analysis

Caption: General experimental workflow for cytotoxicity assessment.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • Selected cancer cell line

  • Complete culture medium

  • This compound stock solution (in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a blank control (medium only). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells, which is an indicator of compromised cell membrane integrity.

Materials:

  • 96-well cell culture plates

  • Selected cancer cell line

  • Complete culture medium

  • This compound stock solution

  • LDH assay kit (commercially available)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. In addition to the vehicle control, include a positive control for maximum LDH release (e.g., by treating cells with a lysis buffer provided in the kit).

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (as per the kit instructions) to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration using the formula: (% Cytotoxicity) = (Sample Abs - Vehicle Control Abs) / (Positive Control Abs - Vehicle Control Abs) * 100.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • Selected cancer cell line

  • Complete culture medium

  • This compound stock solution

  • Annexin V-FITC/PI apoptosis detection kit (commercially available)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells into 6-well plates and treat with different concentrations of this compound for the desired time period.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.

  • Staining: Centrifuge the cell suspension and resuspend the pellet in 1X binding buffer. Add Annexin V-FITC and PI according to the kit's protocol and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Potential Signaling Pathway of this compound-Induced Cytotoxicity

Based on studies of vanillic acid and other vanilloids, this compound may induce cytotoxicity through a pathway involving the generation of reactive oxygen species (ROS) and the modulation of pro-survival and apoptotic signaling cascades.

signaling_pathway cluster_stimulus Stimulus cluster_intracellular Intracellular Events cluster_outcome Cellular Outcome isovanillic_acid This compound ros ↑ Reactive Oxygen Species (ROS) isovanillic_acid->ros pi3k_akt PI3K/Akt/mTOR Pathway isovanillic_acid->pi3k_akt Inhibition nfkb NF-κB Pathway isovanillic_acid->nfkb Inhibition mitochondria Mitochondrial Dysfunction ros->mitochondria apoptosis Apoptosis pi3k_akt->apoptosis Survival Signal (Inhibited) nfkb->apoptosis Survival Signal (Inhibited) caspases Caspase Activation (Caspase-3, -9) mitochondria->caspases caspases->apoptosis

Caption: A hypothesized signaling pathway for this compound-induced apoptosis.

Disclaimer: The signaling pathway depicted above is a hypothetical model based on the known mechanisms of the closely related isomer, vanillic acid, and other vanilloid compounds. Experimental validation is required to confirm the specific pathways activated by this compound in different cell types.

Conclusion

The protocols and information provided in this document offer a comprehensive framework for researchers to investigate the cytotoxic effects of this compound. By employing a combination of assays that measure different aspects of cell health, a more complete understanding of the compound's biological activity can be achieved. The provided data on related compounds and the hypothesized signaling pathway serve as a valuable starting point for designing experiments and formulating research hypotheses. Further studies are warranted to establish the precise IC50 values and elucidate the specific molecular mechanisms of this compound-induced cytotoxicity in various cancer cell lines.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Isovanillic Acid Precipitation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with solutions to common issues regarding the precipitation of isovanillic acid in stock and working solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of solution?

Precipitation of this compound can occur for several reasons. The most common factors include exceeding the solubility limit in the chosen solvent, using a solvent that has absorbed moisture (especially DMSO), improper pH of the final aqueous solution, or rapid dilution of a concentrated organic stock into an aqueous buffer, a phenomenon known as antisolvent precipitation.[1][2][3] Storage conditions, such as repeated freeze-thaw cycles, can also contribute to precipitation over time.[1][4]

Q2: What is the best solvent for preparing a high-concentration this compound stock solution?

Dimethyl sulfoxide (DMSO) is highly effective for preparing concentrated stock solutions of this compound, with reported solubilities as high as 100 mg/mL.[1] However, it is crucial to use a fresh, anhydrous (hygroscopic) grade of DMSO, as absorbed moisture can significantly reduce the compound's solubility.[1][4]

Q3: My compound precipitates when I dilute my DMSO stock into an aqueous buffer. How can I prevent this?

This is a common issue caused by rapid changes in solvent polarity, where the compound crashes out of solution before it can be properly solvated by the new medium. To prevent this, add the DMSO stock to the aqueous buffer slowly, drop by drop, while the buffer is being vortexed or stirred vigorously.[3] This method helps to disperse the compound quickly and avoid localized areas of high concentration that lead to precipitation.

Q4: How does pH affect the solubility of this compound in aqueous solutions?

This compound is a carboxylic acid. Its solubility in aqueous solutions is highly dependent on pH. At a pH below its acid dissociation constant (pKa), the compound exists primarily in its protonated, neutral form, which has low water solubility. At a pH above its pKa, it deprotonates to form the more water-soluble carboxylate salt. Therefore, maintaining a neutral to slightly alkaline pH (e.g., pH > 7) in the final aqueous solution can significantly enhance its solubility and prevent precipitation.[5]

Q5: What are the recommended storage conditions for this compound stock solutions?

To ensure stability and prevent degradation or precipitation, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[4] For long-term storage, keep the aliquots at -80°C (stable for up to 6 months).[1] For short-term storage, -20°C is suitable for up to one month.[1][4] Always ensure vials are tightly sealed to protect from moisture.

Troubleshooting Guide: Precipitate Formation

ProblemPossible CauseRecommended Solution
Precipitate in primary DMSO stock vial 1. Concentration exceeds solubility limit. 2. DMSO has absorbed atmospheric moisture.[1][4]1. Gently warm the solution (e.g., in a 37°C water bath) and use sonication to aid dissolution.[1] 2. If the precipitate persists, remake the stock solution using fresh, anhydrous DMSO.
Precipitate forms immediately upon dilution into aqueous buffer/media 1. Antisolvent Precipitation: The stock was added too quickly.[3] 2. Low pH: The pH of the aqueous buffer is acidic, favoring the less soluble protonated form. 3. High Final Concentration: The target concentration is above the solubility limit in the final aqueous medium.1. Add the DMSO stock dropwise into the vortexing buffer. Prepare an intermediate dilution if necessary. 2. Ensure the final pH of the working solution is neutral or slightly basic. Adjust with NaOH if compatible with the experiment. 3. Reduce the final concentration of this compound in the working solution.
Precipitate forms after storage or a freeze-thaw cycle 1. Compound has come out of solution due to lower temperature. 2. Repeated freeze-thaw cycles have compromised solution stability.[1]1. Before use, bring the vial to room temperature and confirm the compound is fully dissolved. Gentle warming or sonication may be required.[1] 2. Prepare single-use aliquots to minimize freeze-thaw events.[4]

Data Presentation: this compound Solubility

The following table summarizes the solubility of this compound in various solvents.

SolventReported SolubilityReference
DMSO 100 mg/mL (594.71 mM)[1]
DMSO 33 mg/mL (196.25 mM)[4]
Water (at 298.2 K / 25°C) 0.128 g / 100 g of water[6]
Ethanol, Propanols, DMF Generally higher solubility than in water.[6]
10% DMSO in Corn Oil ≥ 2.5 mg/mL (14.87 mM)[1]
10% DMSO in 20% SBE-β-CD Saline ≥ 2.5 mg/mL (14.87 mM)[1]

Note: Solubility can vary based on solvent purity, temperature, and the presence of moisture.

Experimental Protocols

Protocol: Preparation of a 100 mM this compound Stock Solution in DMSO

  • Calculate Required Mass: Determine the mass of this compound (MW: 168.15 g/mol ) needed. For 1 mL of a 100 mM solution:

    • Mass = 0.100 mol/L * 0.001 L * 168.15 g/mol = 0.016815 g = 16.82 mg.

  • Weigh Compound: Accurately weigh 16.82 mg of this compound powder and place it into a sterile, appropriately sized vial (e.g., a 1.5 mL or 2 mL microcentrifuge tube or glass vial).

  • Add Solvent: Using a calibrated pipette, add 1 mL of fresh, anhydrous-grade DMSO to the vial.

  • Dissolve: Cap the vial securely and vortex at maximum speed for 1-2 minutes.

  • Inspect for Dissolution: Visually inspect the solution against a light source to ensure all solid particles have dissolved.

  • Aid Dissolution (If Necessary): If particles remain, sonicate the vial in a water bath for 5-10 minutes or gently warm it in a 37°C water bath, vortexing intermittently until the solution is clear.[1]

  • Storage: Aliquot the clear stock solution into single-use, tightly sealed vials. Store at -20°C for up to one month or -80°C for up to six months.[1][4]

Mandatory Visualization

Troubleshooting_Workflow cluster_stock In Primary Stock cluster_dilution Upon Dilution into Aqueous Buffer start Precipitate Observed? cause_stock Possible Causes: - Concentration > Limit - Hygroscopic Solvent (H₂O absorbed) start->cause_stock Yes, in stock cause_dilution Possible Causes: - Antisolvent Effect (Rapid Dilution) - Low Buffer pH - Final Conc. > Limit start->cause_dilution Yes, upon dilution sol_stock Solutions: - Gently Warm / Sonicate - Use Fresh, Anhydrous Solvent cause_stock->sol_stock Address with sol_dilution Solutions: - Slow, Vortexing Dilution - Increase Buffer pH - Lower Final Concentration cause_dilution->sol_dilution Address with pH_Solubility cluster_low_ph Low pH (e.g., < pKa) cluster_high_ph High pH (e.g., > pKa) low_ph This compound (Protonated Form) -COOH LOW Aqueous Solubility high_ph Isovanillate Anion (Deprotonated Form) -COO⁻ HIGH Aqueous Solubility low_ph->high_ph + Base (OH⁻) high_ph->low_ph + Acid (H⁺)

References

Technical Support Center: Optimizing HPLC Gradient for Isovanillic Acid and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) gradients for the analysis of isovanillic acid and its metabolites.

Troubleshooting Guide

Poor Peak Shape (Tailing or Fronting)
Potential Cause Recommended Solution
Secondary Interactions with Column Interactions between the analyte and the silica backbone of the column can cause peak tailing. Ensure the mobile phase pH is appropriate to suppress the ionization of this compound and its metabolites (typically acidic pH for reversed-phase).[1][2] Consider using a column with end-capping to minimize exposed silanol groups.
Column Overload Injecting too concentrated a sample can lead to peak distortion.[3] Dilute the sample or reduce the injection volume.
Sample Solvent Incompatibility If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak fronting.[4] Whenever possible, dissolve the sample in the initial mobile phase.
Column Contamination or Degradation Contaminants from previous injections or degradation of the stationary phase can lead to poor peak shapes.[1][3] Wash the column with a strong solvent or replace it if necessary.
Inconsistent Retention Times
Potential Cause Recommended Solution
Inadequate Column Equilibration Insufficient equilibration time between gradient runs can lead to retention time drift.[3] Ensure the column is equilibrated with the initial mobile phase for a sufficient duration (typically 5-10 column volumes).
Mobile Phase Composition Fluctuation Inaccurate mixing of mobile phase components or evaporation of volatile solvents can alter the gradient profile.[1][3] Prepare fresh mobile phase daily and ensure proper degassing.[3]
Temperature Variations Fluctuations in ambient temperature can affect retention times.[1][3] Use a column oven to maintain a constant temperature.
Pump Performance Issues Inconsistent flow rates due to pump malfunctions can cause retention time variability.[3] Check for leaks and ensure the pump is properly maintained.
High Backpressure
Potential Cause Recommended Solution
Column Frit Blockage Particulate matter from the sample or mobile phase can clog the column inlet frit.[5] Filter all samples and mobile phases before use.[6][7][8] A guard column can also be used to protect the analytical column.[1]
Precipitation in the System Precipitation of buffer salts when mixing with a high percentage of organic solvent can cause blockages. Ensure the buffer is soluble in the entire gradient range.
Column Contamination Strongly retained compounds from previous injections can build up on the column, increasing backpressure. Implement a robust column washing protocol after each analytical batch.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC gradient for this compound and its metabolites?

A good starting point for a reversed-phase HPLC method is a linear gradient using a C18 column.[9] You can begin with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A broad gradient from 5% to 95% Solvent B over 20-30 minutes can be used as an initial scouting run to determine the approximate elution times of the analytes.[10]

Q2: How can I improve the resolution between this compound and its closely related metabolites?

To improve resolution, you can modify the gradient slope. A shallower gradient around the elution time of the co-eluting peaks will increase the separation.[11] For example, if your compounds of interest elute between 40% and 60% acetonitrile, you can introduce a segment in your gradient that changes the organic phase concentration more slowly in this range.[11]

Q3: What are the common metabolites of this compound I should be looking for?

A known metabolite of this compound is 3,4-dimethoxybenzoic acid.[12][13] Depending on the biological system being studied, other potential metabolites could include glucuronide or sulfate conjugates. It is advisable to consult relevant literature for the specific metabolic pathways in your research context.

Q4: What sample preparation steps are necessary before HPLC analysis?

Proper sample preparation is crucial for accurate and reproducible results.[7] Common steps include:

  • Filtration: To remove particulate matter that can clog the HPLC system.[6][7][8]

  • Protein Precipitation: For biological samples like plasma or serum, proteins must be removed, often using a cold organic solvent like acetonitrile or methanol.[6][14]

  • Solid-Phase Extraction (SPE): For complex matrices or when pre-concentration of the analytes is needed, SPE can be a valuable cleanup step.[14]

Q5: How do I choose the appropriate HPLC column?

For the separation of this compound and its metabolites, a reversed-phase C18 column is a common and effective choice.[9] Key parameters to consider when selecting a column include:

  • Particle Size: Smaller particles (e.g., < 3 µm) provide higher efficiency and resolution but also generate higher backpressure.[15][16]

  • Column Dimensions: A standard analytical column (e.g., 4.6 mm ID x 150 or 250 mm length) is a good starting point.[15][16] Shorter columns can be used for faster analysis if resolution is adequate.

  • Pore Size: For small molecules like this compound, a standard pore size of 100-120 Å is suitable.[15]

Experimental Protocols

Protocol 1: Generic Gradient Optimization for this compound and Metabolites
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Scouting Gradient:

    • 0-2 min: 5% B

    • 2-22 min: 5% to 95% B (linear gradient)

    • 22-25 min: 95% B

    • 25-25.1 min: 95% to 5% B

    • 25.1-30 min: 5% B (re-equilibration)

  • Optimization: Based on the retention times from the scouting run, adjust the gradient to create a shallower slope around the elution times of the target analytes to improve resolution.

Visualizations

HPLC_Troubleshooting_Workflow cluster_start cluster_problem Problem Identification cluster_solutions_peak Peak Shape Solutions cluster_solutions_rt Retention Time Solutions cluster_solutions_pressure Backpressure Solutions cluster_end Start HPLC Issue Identified PoorPeakShape Poor Peak Shape Start->PoorPeakShape InconsistentRT Inconsistent Retention Times Start->InconsistentRT HighBackpressure High Backpressure Start->HighBackpressure AdjustpH Adjust Mobile Phase pH PoorPeakShape->AdjustpH DiluteSample Dilute Sample PoorPeakShape->DiluteSample ChangeSolvent Change Sample Solvent PoorPeakShape->ChangeSolvent WashColumn Wash/Replace Column PoorPeakShape->WashColumn Equilibrate Increase Equilibration Time InconsistentRT->Equilibrate FreshMobilePhase Prepare Fresh Mobile Phase InconsistentRT->FreshMobilePhase UseOven Use Column Oven InconsistentRT->UseOven CheckPump Check Pump InconsistentRT->CheckPump Filter Filter Sample/Mobile Phase HighBackpressure->Filter CheckBuffer Check Buffer Solubility HighBackpressure->CheckBuffer WashProtocol Implement Column Wash HighBackpressure->WashProtocol Resolved Issue Resolved AdjustpH->Resolved DiluteSample->Resolved ChangeSolvent->Resolved WashColumn->Resolved Equilibrate->Resolved FreshMobilePhase->Resolved UseOven->Resolved CheckPump->Resolved Filter->Resolved CheckBuffer->Resolved WashProtocol->Resolved

Caption: A logical workflow for troubleshooting common HPLC issues.

Gradient_Optimization_Workflow A 1. Define Analytes (this compound & Metabolites) B 2. Select Column & Mobile Phase (e.g., C18, ACN/H2O) A->B C 3. Perform Scouting Run (Broad Gradient) B->C D 4. Evaluate Chromatogram (Identify Elution Zones) C->D E 5. Is Resolution Adequate? D->E F 6. Modify Gradient Slope (Shallower for Target Area) E->F No H 8. Final Method E->H Yes G 7. Re-run Analysis F->G G->D

References

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Isovanillic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of isovanillic acid.

Troubleshooting Guides and FAQs

Q1: What are matrix effects and how can they affect my this compound analysis?

A: Matrix effects are the alteration of ionization efficiency by co-eluting substances from the sample matrix.[1] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal) for this compound, compromising the accuracy, precision, and sensitivity of your quantitative analysis.[2] In biological matrices, common sources of matrix effects include salts, lipids, and proteins.[1]

Q2: I am observing poor reproducibility and accuracy in my this compound quantification. Could this be due to matrix effects?

A: Yes, inconsistent results are a hallmark of uncharacterized matrix effects.[3] Because the composition of biological samples can be highly variable, the extent of ion suppression or enhancement can differ between samples, leading to poor reproducibility.[3] It is crucial to evaluate matrix effects during method development and validation.

Q3: How can I determine if matrix effects are impacting my this compound assay?

A: A common method is the post-extraction spike analysis. This involves comparing the peak area of this compound in a neat solution to the peak area of a blank matrix extract spiked with this compound at the same concentration. A significant difference in peak areas indicates the presence of matrix effects.[4] Another qualitative method is post-column infusion, where a constant flow of this compound solution is introduced into the mass spectrometer after the analytical column. Injection of a blank matrix extract will show a dip or rise in the baseline signal at retention times where matrix components elute, indicating regions of ion suppression or enhancement.[2]

Q4: What are the primary strategies to mitigate matrix effects for this compound analysis?

A: The main strategies revolve around improving sample preparation, optimizing chromatographic separation, and utilizing appropriate internal standards.[5]

  • Sample Preparation: Techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) can effectively remove interfering matrix components.[6]

  • Chromatography: Modifying the LC method to achieve better separation between this compound and co-eluting matrix components can significantly reduce interference.[5]

  • Internal Standards: The use of a stable isotope-labeled (SIL) internal standard for this compound is highly recommended to compensate for matrix effects.[7]

Q5: I am working with plasma samples. What is a good starting point for sample preparation to reduce matrix effects for this compound?

A: For plasma, protein precipitation is a common and straightforward initial approach. A study on the closely related compound, vanillic acid, in rat plasma demonstrated that protein precipitation with acetonitrile was sufficient to produce acceptable results with minimal matrix effect.[8] For more complex plasma matrices or if significant matrix effects persist after PPT, solid-phase extraction (SPE) is a more rigorous cleanup method that can provide cleaner extracts.[6]

Q6: For urine samples, what is a recommended approach to handle matrix effects?

A: Urine matrices can sometimes be addressed with a simpler "dilute-and-shoot" method. For the analysis of similar compounds like homovanillic acid (HVA) and vanillylmandelic acid (VMA), a simple 1-in-10 dilution of the urine sample with an acidic solution containing internal standards was shown to be effective.[9] This approach minimizes sample preparation time while reducing the concentration of interfering matrix components.[9]

Q7: Can changing the ionization source on my mass spectrometer help?

A: Yes, the choice of ionization technique can influence the severity of matrix effects. Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[10] If your method development allows, testing both ionization sources can be a valuable step in minimizing matrix interferences.

Quantitative Data on Matrix Effects for Structurally Similar Analytes

The following table summarizes matrix effect data from studies on compounds structurally similar to this compound. This data can provide an indication of the potential matrix effects you might encounter and the effectiveness of different mitigation strategies.

Analyte(s)MatrixSample PreparationMatrix Effect (% Recovery)Citation
Vanillylmandelic Acid (VMA), Homovanillic Acid (HVA), 5-Hydroxyindoleacetic Acid (5-HIAA)Urine1-in-10 Dilution91 - 93[9]
Vanillic AcidRat PlasmaProtein PrecipitationWithin acceptable limits (not quantified)[8]

Detailed Experimental Protocols

Protocol 1: Protein Precipitation for this compound in Plasma (Adapted from Vanillic Acid Method)

This protocol is adapted from a validated method for the analysis of vanillic acid in rat plasma and is a suitable starting point for this compound.[8]

1. Sample Preparation:

  • To 100 µL of plasma sample, add a suitable internal standard (e.g., isotope-labeled this compound).
  • Add 300 µL of acetonitrile to precipitate proteins.
  • Vortex the mixture for 1 minute.
  • Centrifuge at 13,000 rpm for 10 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase.
  • Inject an aliquot into the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • LC Column: A C18 column (e.g., Zorbax RRHD Eclipse Plus C18, 2.1 × 100 mm, 1.8 µm) is a good starting point.[8]
  • Mobile Phase A: 0.1% Formic acid in water.[8]
  • Mobile Phase B: Acetonitrile.[8]
  • Flow Rate: 0.3 mL/min.[8]
  • Gradient: Optimize the gradient to ensure separation of this compound from matrix interferences. A starting point could be a linear gradient from 5% to 95% B over several minutes.
  • Injection Volume: 5-10 µL.
  • Mass Spectrometer: Triple quadrupole mass spectrometer.
  • Ionization Mode: Negative ion electrospray ionization (ESI-).
  • MRM Transitions: Determine the optimal precursor and product ions for this compound and the internal standard.

Protocol 2: Dilute-and-Shoot for this compound in Urine (Adapted from HVA and VMA Method)

This protocol is based on a method for high-throughput analysis of similar phenolic acids in urine.[9]

1. Sample Preparation:

  • Centrifuge urine samples to pellet any particulates.
  • Prepare a dilution solution of 0.2% formic acid in water containing the internal standard at a known concentration.
  • Dilute the urine sample 1-in-10 with the dilution solution (e.g., 50 µL of urine + 450 µL of dilution solution).
  • Vortex the mixture.
  • Transfer to an autosampler vial for injection.

2. LC-MS/MS Conditions:

  • LC Column: A pentafluorophenyl (PFP) column can provide alternative selectivity for polar acidic compounds.[9]
  • Mobile Phase A: 0.2% Formic acid in water.[9]
  • Mobile Phase B: Methanol.[9]
  • Flow Rate: 0.4 mL/min.
  • Gradient: Develop a gradient that provides adequate retention and separation for this compound.
  • Injection Volume: 5-10 µL.
  • Mass Spectrometer: Triple quadrupole mass spectrometer.
  • Ionization Mode: Negative ion electrospray ionization (ESI-).
  • MRM Transitions: Optimize MRM transitions for this compound and the internal standard.

Workflow for Identifying and Mitigating Matrix Effects

MatrixEffectWorkflow cluster_prep Method Development cluster_mitigation Mitigation Strategies cluster_validation Validation start Develop Initial LC-MS/MS Method for this compound prep_matrix Prepare Spiked Samples in Matrix and Neat Solution start->prep_matrix analyze Analyze Samples and Assess Matrix Effect prep_matrix->analyze decision Matrix Effect Significant? analyze->decision optimize_prep Optimize Sample Preparation (e.g., SPE, LLE) decision->optimize_prep Yes validate Proceed with Method Validation decision->validate No optimize_lc Optimize Chromatographic Separation optimize_prep->optimize_lc use_is Incorporate Stable Isotope-Labeled Internal Standard optimize_lc->use_is reassess Re-evaluate Matrix Effect use_is->reassess final_decision Matrix Effect Mitigated? reassess->final_decision final_decision->optimize_prep No final_decision->validate Yes

References

selecting an internal standard for isovanillic acid quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for isovanillic acid quantification. This resource provides researchers, scientists, and drug development professionals with detailed guidance on selecting and using an internal standard (IS) for accurate and precise measurements.

Frequently Asked Questions (FAQs)

Q1: What is an internal standard and why is it crucial for quantifying this compound?

An internal standard (IS) is a compound with chemical and physical properties similar to the analyte (this compound) that is added in a known, constant concentration to every sample, calibrator, and control.[1][2] Its purpose is to correct for variations that can occur during sample preparation, injection, and analysis.[1][3] Using an IS improves the accuracy and precision of quantification by calculating the ratio of the analyte's response to the IS response, which compensates for potential errors like sample loss during extraction or inconsistencies in injection volume.[1][2][4]

Q2: What are the ideal characteristics of an internal standard for this compound?

An ideal internal standard for this compound should meet the following criteria:

  • Structural Similarity: It should be structurally similar to this compound to ensure comparable behavior during sample preparation and analysis (e.g., extraction efficiency and chromatographic retention).[1][2]

  • Purity and Stability: The IS must be highly pure, chemically stable, and not react with the sample matrix or mobile phase.[1]

  • Not Present in Samples: It must not be naturally present in the test samples.[1][5]

  • Chromatographic Resolution: It should be well-separated from this compound and any other components in the sample matrix to ensure accurate peak integration.[1][5] An exception is for mass spectrometry (MS) detection, where a stable isotope-labeled IS can co-elute.[5]

  • Elution Proximity: It should elute close to the this compound peak to ensure both are subjected to similar chromatographic conditions.[1]

Q3: Which compounds are suitable internal standards for this compound?

The best choice depends on the specific analytical method (e.g., HPLC-UV, LC-MS). Stable isotope-labeled (SIL) this compound is the gold standard, especially for LC-MS, as it has nearly identical chemical properties to the analyte.[3][6][7] However, other structurally similar compounds can also be effective.

Comparison of Potential Internal Standards
Internal StandardMolecular FormulaMolecular Weight ( g/mol )Rationale for SelectionPotential Issues
This compound-d3 (Deuterated)C₈H₅D₃O₄171.17Gold standard for LC-MS.[6][8] Co-elutes with the analyte, correcting for matrix effects and ionization variability.[7] Nearly identical physicochemical properties.[3]Higher cost; potential for isotopic exchange (H/D exchange) in certain solvents.[9]
Vanillic Acid C₈H₈O₄168.15[10]Isomer of this compound with very similar chemical properties and chromatographic behavior.[11] Commercially available and cost-effective.May not perfectly mimic extraction recovery or ionization response in complex matrices compared to a SIL IS.[11]
Syringic Acid C₉H₁₀O₅198.17Structurally similar phenolic acid, likely to have comparable extraction and chromatographic properties.The additional methoxy group can alter polarity, leading to differences in retention time and extraction efficiency.
Caffeic Acid C₉H₈O₄180.16Used successfully as an IS for vanillic acid in LC-MS/MS studies[12], suggesting potential compatibility.Structural differences are more significant, which could lead to variations in analytical behavior compared to this compound.

Experimental Workflow and Protocols

Workflow for Selecting an Internal Standard

The process of selecting and validating an internal standard involves several key steps to ensure the final method is robust and reliable.

G cluster_selection Selection Phase cluster_testing Testing Phase cluster_validation Validation Phase A Define Analyte Properties (this compound) B Identify Potential IS Candidates (e.g., Vanillic Acid, SIL-IS) A->B C Screen for Availability & Purity B->C D Check for Co-elution & Interference in Matrix Blanks C->D E Evaluate Stability in Solvent and Processed Samples D->E F Assess Extraction Recovery & Matrix Effects E->F G Construct Calibration Curve (Analyte/IS Ratio vs. Conc.) F->G H Determine Precision, Accuracy, & Linearity G->H I Final IS Selection H->I

Caption: Workflow for selecting and validating an internal standard.

Detailed Protocol: Method Validation using an Internal Standard (IS)

This protocol outlines the key steps for validating an analytical method for this compound using a selected internal standard (e.g., Vanillic Acid) with HPLC-UV.

  • Preparation of Stock Solutions:

    • Analyte Stock (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of a suitable solvent (e.g., methanol).

    • IS Stock (1 mg/mL): Accurately weigh 10 mg of the selected internal standard (e.g., vanillic acid) and dissolve in 10 mL of the same solvent.

  • Preparation of Calibration Standards:

    • Create a series of working standard solutions by serially diluting the analyte stock solution to achieve a desired concentration range (e.g., 1-100 µg/mL).

    • Spike a constant amount of the IS stock solution into each working standard to achieve a final IS concentration that is consistent across all standards (e.g., 20 µg/mL).[2] This is crucial for creating the calibration curve based on the response ratio.[4]

  • Sample Preparation:

    • To a known volume of your sample (e.g., 1 mL of plasma or extract), add the same constant amount of the IS stock solution as used in the calibration standards.

    • Perform the sample preparation procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). The IS corrects for analyte loss during these steps.[1][4]

    • Reconstitute the final extract in the mobile phase.

  • Chromatographic Analysis:

    • Inject the prepared calibration standards and samples into the HPLC system.

    • Record the peak areas for both the this compound and the internal standard.

  • Data Analysis:

    • For each calibration standard, calculate the Response Ratio = (Peak Area of this compound) / (Peak Area of Internal Standard).

    • Construct a calibration curve by plotting the Response Ratio (y-axis) against the known concentration of this compound (x-axis).

    • For your unknown samples, calculate their Response Ratio from the chromatogram.

    • Determine the concentration of this compound in your samples by interpolating their Response Ratio on the calibration curve.

Troubleshooting Guide

Q4: My internal standard peak area is inconsistent across samples. What should I do?

Inconsistent IS peak area can indicate several problems. This logic tree can help diagnose the root cause.

G Problem Problem: Inconsistent IS Peak Area Cause1 Pipetting/Dilution Error Problem->Cause1 Cause2 IS Degradation Problem->Cause2 Cause3 Instrument Variability Problem->Cause3 Cause4 Matrix Effects (LC-MS) Problem->Cause4 Solution1a Verify pipette calibration. Use positive displacement pipettes for volatile solvents. Cause1->Solution1a Solution1b Prepare fresh IS spiking solution for each batch. Cause1->Solution1b Solution2 Check IS stability in solvent and matrix. Store stock solutions properly. Cause2->Solution2 Solution3 Check for leaks in autosampler. Ensure consistent injection volume. Cause3->Solution3 Solution4 Use a stable isotope-labeled IS. Optimize sample cleanup to remove interferences. Cause4->Solution4

Caption: Troubleshooting inconsistent internal standard peak areas.

Q5: The internal standard is co-eluting with an interfering peak from the sample matrix. How can I fix this?

Peak interference compromises the accuracy of your results.[5]

  • Modify Chromatographic Conditions: Adjust the mobile phase composition (e.g., organic solvent ratio, pH) or change the gradient slope to improve separation.

  • Change HPLC Column: Switch to a column with a different stationary phase chemistry (e.g., from C18 to Phenyl-Hexyl) to alter selectivity.

  • Improve Sample Cleanup: Enhance your sample preparation protocol (e.g., use a more selective SPE sorbent) to remove the interfering compound before analysis.

  • Select a Different IS: If the interference cannot be resolved, you may need to choose a different internal standard that elutes at a different retention time.[5]

Q6: My calibration curve is non-linear. Could the internal standard be the cause?

Yes, an improper internal standard can lead to non-linearity.[3]

  • Check IS Concentration: Ensure the concentration of the IS is appropriate. If the IS response is too high, it might saturate the detector. A common practice is to use an IS concentration in the lower third of the calibration range.[13]

  • Investigate Matrix Effects: In LC-MS, if the IS does not co-elute closely with the analyte, it may not adequately compensate for ion suppression or enhancement across the concentration range, leading to a non-linear response.[7] Using a stable isotope-labeled IS is the best way to mitigate this.[7]

  • Analyte and IS Response: Verify that both the analyte and the IS are within the linear dynamic range of the detector.[1] If the analyte concentration is very high, it might require dilution before the IS is added.[14]

References

Validation & Comparative

A Comparative Analysis of the Antimicrobial Activity of Isovanillic Acid and Vanillic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial performance of isovanillic acid and vanillic acid, supported by experimental data.

This compound and vanillic acid, two isomers of hydroxybenzoic acid, have garnered attention for their potential antimicrobial properties. While structurally similar, their differing arrangements of hydroxyl and methoxy groups on the benzene ring may influence their biological activity. This guide synthesizes available data to compare their efficacy against various microorganisms.

Data Presentation: Quantitative Antimicrobial Activity

The antimicrobial activity of this compound and vanillic acid is most commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the reported MIC values for both compounds against a range of bacteria and fungi.

MicroorganismThis compound MICVanillic Acid MICReference
Escherichia coli>1000 mg/L900 µg/ml[1][2]
Sarcina spp.>1000 mg/L>1000 mg/L[1]
Enterobacter hormaechei>1000 mg/L800 mg/L[1][3]
Staphylococcus aureus>1000 mg/L2.5 mg/ml[1][4]
Candida albicans>1000 mg/L>1000 mg/L[1]
Carbapenem-resistant Enterobacter cloacaeNot Reported600 µg/mL[5][6]
Salmonella typhiNot Reported0.58 mg/ml[4]
Pseudomonas aeruginosaNot Reported0.58 mg/ml[4]
Uropathogenic Escherichia coli (UPEC)Not Reported11.80 mM[3]

Note: Direct comparison of MIC values should be approached with caution due to variations in experimental conditions between studies. A recent study directly comparing the isomers indicated that both exhibited antimicrobial activity, though the specific MIC values were not detailed in the abstract[1]. Vanillic acid has been more extensively studied, with demonstrated efficacy against a broader range of both Gram-positive and Gram-negative bacteria[3][7].

Experimental Protocols

The determination of MIC values is a critical aspect of assessing antimicrobial activity. The following is a generalized protocol for the broth microdilution method, a common technique used in the cited studies.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism[8][9].

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_compound Prepare serial dilutions of test compound start->prep_compound prep_inoculum Prepare standardized microbial inoculum start->prep_inoculum inoculate Inoculate microtiter plate wells with compound and inoculum prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at optimal temperature and time inoculate->incubate read_plate Visually or spectrophotometrically assess microbial growth incubate->read_plate determine_mic Determine MIC: lowest concentration with no visible growth read_plate->determine_mic end End determine_mic->end

Figure 1: Workflow for the Broth Microdilution Method.

Signaling Pathways and Mechanisms of Action

Research into the antimicrobial mechanisms of these compounds is ongoing. For vanillic acid, a primary proposed mechanism involves the disruption of the bacterial cell membrane.

Proposed Mechanism of Action for Vanillic Acid

Vanillic acid is thought to exert its antimicrobial effect by compromising the integrity of the bacterial cell membrane. This leads to a cascade of detrimental events for the bacterium, including leakage of intracellular components and disruption of essential cellular processes[10][11].

Vanillic_Acid_Mechanism VA Vanillic Acid Membrane Bacterial Cell Membrane VA->Membrane Interacts with Disruption Membrane Integrity Disruption Membrane->Disruption Leads to Leakage Leakage of Intracellular Components (e.g., ATP, ions) Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Figure 2: Proposed Mechanism of Vanillic Acid Antimicrobial Activity.

While a recent study has shown that this compound can reduce the virulence of Staphylococcus aureus by targeting specific coagulases, its broader antimicrobial mechanism is not as well-elucidated as that of vanillic acid[12].

Conclusion

Current evidence suggests that both this compound and vanillic acid possess antimicrobial properties. Vanillic acid has been more extensively studied and has demonstrated a broader spectrum of activity against various bacterial pathogens, with a proposed mechanism involving the disruption of cell membrane integrity. While a direct, comprehensive comparison of the two isomers under identical conditions is limited, the available data indicates that vanillic acid may be a more potent antimicrobial agent against a wider range of microorganisms. Further research is warranted to fully elucidate the antimicrobial potential and mechanisms of action of this compound.

References

cytotoxicity comparison of isovanillic, vanillic, and o-vanillic acid

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the cytotoxic properties of isovanillic acid, vanillic acid, and o-vanillic acid, providing researchers, scientists, and drug development professionals with a comparative guide based on available experimental data.

Introduction

Vanillic acid and its isomers, this compound and o-vanillic acid, are phenolic compounds that have garnered interest in pharmacological research due to their potential biological activities. While structurally similar, the positioning of the hydroxyl and methoxy groups on the benzoic acid backbone significantly influences their cytotoxic effects. This guide provides a comparative overview of the cytotoxicity of these three compounds, summarizing available quantitative data, detailing experimental methodologies, and visualizing relevant pathways to aid in research and development.

Comparative Cytotoxicity Data

The cytotoxic effects of isovanillic, vanillic, and o-vanillic acid have been evaluated in various studies. While a direct head-to-head comparison with IC50 values on the same cell line under identical conditions is not extensively documented in a single report, the existing literature consistently points towards o-vanillic acid as the most potent cytotoxic agent among the three isomers.

The following table summarizes the available IC50 values for each compound from different studies. It is important to note that variations in cell lines, experimental protocols, and exposure times can influence the observed IC50 values.

CompoundCell LineIC50 ValueReference
Vanillic Acid K562 (Human leukemia)Data suggests significant reduction in cell viability at high concentrations
HTC (Rat hepatoma)Not cytotoxic up to 100 µM after 96h exposure
Various cancer cell linesGenerally considered to have low cytotoxicity
This compound -Limited specific IC50 data available in compared studies-
o-Vanillic Acid -Consistently reported as the most cytotoxic of the three isomers

Note: The lack of standardized comparative data highlights a gap in the current research and underscores the need for comprehensive studies evaluating these isomers under uniform experimental conditions.

Experimental Protocols

The evaluation of cytotoxicity for these phenolic acids typically involves colorimetric assays that measure cell viability and proliferation. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a commonly employed method.

MTT Assay Protocol for Cytotoxicity Assessment
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of isovanillic, vanillic, or o-vanillic acid. A control group receiving only the vehicle (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.

Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding Seed Cells in 96-well Plate Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Add_Compounds Add Vanillic Acid Isomers (Varying Concentrations) Incubation_24h->Add_Compounds Incubation_Treatment Incubate (24-72h) Add_Compounds->Incubation_Treatment Add_MTT Add MTT Solution Incubation_Treatment->Add_MTT Incubate_MTT Incubate (3-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance Solubilize->Measure_Absorbance Calculate_Viability Calculate % Cell Viability Measure_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Figure 1. Experimental workflow for determining the cytotoxicity of vanillic acid isomers using the MTT assay.

Mechanisms of Cytotoxicity

The cytotoxic effects of vanillic acid and its isomers are not directly correlated with their antioxidant activities, suggesting distinct mechanisms of action.

Vanillic Acid: The cytotoxic mechanism of vanillic acid is believed to involve the induction of apoptosis. This process is often mediated by the generation of intracellular reactive oxygen species (ROS), which can lead to mitochondrial dysfunction and the activation of caspase cascades, ultimately resulting in programmed cell death. Some studies also suggest that vanillic acid can arrest the cell cycle at the G1 phase.

Isovanillic and o-Vanillic Acid: The precise signaling pathways underlying the cytotoxic effects of isovanillic and o-vanillic acid are less well-characterized in the available literature. The higher cytotoxicity of o-vanillic acid is attributed to its molecular structure and reactivity. It is plausible that these isomers also induce cell death through apoptosis or other cell death pathways, but further research is needed to elucidate the specific molecular targets and signaling cascades involved.

Signaling_Pathway cluster_vanillic_acid Vanillic Acid cluster_cellular_effects Cellular Effects cluster_outcome Outcome VA Vanillic Acid ROS ↑ Reactive Oxygen Species (ROS) VA->ROS Cell_Cycle_Arrest G1 Cell Cycle Arrest VA->Cell_Cycle_Arrest Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis (Programmed Cell Death) Caspases->Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 2. Proposed signaling pathway for vanillic acid-induced cytotoxicity.

Conclusion

Based on the available scientific literature, o-vanillic acid exhibits the highest cytotoxicity among the three isomers, followed by vanillic acid and this compound, for which data is less conclusive. The primary mechanism of action for vanillic acid-induced cytotoxicity appears to be the induction of apoptosis through oxidative stress, while the specific pathways for its isomers require further investigation. This comparative guide highlights the importance of isomeric structure in determining biological activity and underscores the need for further standardized research to fully elucidate the therapeutic potential of these compounds.

A Comparative Guide to the Antioxidant Mechanisms of Isovanillic Acid and Ferulic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenolic acids are a class of secondary metabolites ubiquitously found in plants, recognized for their significant antioxidant properties. Among these, isovanillic acid and ferulic acid have garnered considerable attention for their potential therapeutic applications. This guide provides an objective comparison of the antioxidant mechanisms of this compound and ferulic acid, supported by experimental data, detailed methodologies, and visual representations of the key pathways involved. Understanding the nuances of their mechanisms is crucial for the targeted development of novel antioxidant-based therapies.

Chemical Structures and Antioxidant Potential

The antioxidant activity of phenolic compounds is intrinsically linked to their chemical structure, particularly the presence and arrangement of hydroxyl (-OH) and methoxy (-OCH₃) groups on the aromatic ring.

This compound (3-hydroxy-4-methoxybenzoic acid) is a derivative of benzoic acid. Its antioxidant activity is primarily attributed to the hydrogen-donating ability of its phenolic hydroxyl group.

Ferulic Acid (4-hydroxy-3-methoxycinnamic acid), a derivative of cinnamic acid, possesses a phenolic hydroxyl group and a propenoic acid side chain. This extended conjugation allows for the formation of a highly resonance-stabilized phenoxyl radical, making it a potent free radical scavenger.[1][2]

Comparative Antioxidant Activity: In Vitro Assays

Several in vitro assays are commonly employed to evaluate the antioxidant capacity of chemical compounds. These assays are based on different mechanisms, providing a comprehensive profile of a compound's antioxidant potential. The following tables summarize the available quantitative data for this compound and ferulic acid from various studies.

It is important to note that the following data are compiled from different studies and were not obtained from a single head-to-head comparative experiment. Therefore, direct comparison of the absolute values should be made with caution, as experimental conditions can vary between studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

CompoundIC₅₀ (µg/mL)Source
This compoundNot directly reported in comparative studies
Ferulic Acid~2.5 - 10[3]
Vanillic Acid>100[1]

Note: Vanillic acid is an isomer of this compound. One study reported that ferulic acid exhibits greater antioxidant activity than vanillic acid.[1]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Activity

The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation.

CompoundIC₅₀ (µg/mL)Source
This compoundNot directly reported in comparative studies
Ferulic Acid~5 - 15[4]
FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

CompoundFRAP Value (mmol Fe²⁺/g)Source
This compoundNot directly reported in comparative studies
Ferulic Acid~1.5 - 3.0[4]

Cellular Antioxidant Activity (CAA)

The CAA assay provides a more biologically relevant measure of antioxidant activity by assessing the ability of a compound to scavenge intracellular reactive oxygen species (ROS).

CompoundCAA Value (µmol QE/100 µmol)Source
This compoundData not available in comparative studies
Ferulic AcidData available, but not in direct comparison

Mechanisms of Action: A Deeper Dive

Beyond direct radical scavenging, both this compound and ferulic acid exert their antioxidant effects through the modulation of intracellular signaling pathways, most notably the Nrf2-ARE pathway.

The Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or activation by certain compounds, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes.

Nrf2_Pathway Nrf2_active Nrf2_active Antioxidant_Enzymes Antioxidant_Enzymes ROS ROS Antioxidant_Enzymes->ROS neutralizes

Ferulic Acid and Nrf2: Numerous studies have demonstrated that ferulic acid is a potent activator of the Nrf2 signaling pathway. By promoting the dissociation of Nrf2 from Keap1 and facilitating its nuclear translocation, ferulic acid upregulates the expression of a suite of antioxidant enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferases (GSTs). This induction of the endogenous antioxidant defense system contributes significantly to its protective effects against oxidative stress.

This compound and Nrf2: While the evidence is less extensive compared to ferulic acid, studies on its isomer, vanillic acid, suggest that it can also activate the Nrf2 pathway. This activation leads to an enhanced cellular antioxidant capacity, suggesting a similar, albeit potentially less potent, mechanism of action to ferulic acid. Further research is required to fully elucidate the extent of Nrf2 activation by this compound itself.

Experimental Protocols

For researchers aiming to replicate or build upon the findings discussed, detailed protocols for the key antioxidant assays are provided below.

DPPH Radical Scavenging Assay

DPPH_Workflow start Start prep_dpph Prepare 0.1 mM DPPH in Methanol start->prep_dpph prep_sample Prepare various concentrations of test compound start->prep_sample reaction Mix DPPH solution with test compound (1:1 v/v) prep_dpph->reaction prep_sample->reaction incubation Incubate in the dark for 30 minutes at RT reaction->incubation measure Measure absorbance at 517 nm incubation->measure calculate Calculate % inhibition and IC₅₀ measure->calculate end End calculate->end

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve the test compound (this compound or ferulic acid) in a suitable solvent to prepare a stock solution, from which a series of dilutions are made.

  • Reaction: In a 96-well plate, add a specific volume of each sample dilution to the wells. Then, add an equal volume of the DPPH solution to each well. A blank containing only the solvent and DPPH solution is also prepared.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance is measured at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS Radical Cation Scavenging Assay

ABTS_Workflow start Start prep_abts Prepare ABTS radical cation solution (7 mM ABTS + 2.45 mM K₂S₂O₈) start->prep_abts prep_sample Prepare various concentrations of test compound start->prep_sample incubation_abts Incubate in the dark for 12-16h at RT prep_abts->incubation_abts dilute_abts Dilute with ethanol to an absorbance of 0.70 at 734 nm incubation_abts->dilute_abts reaction Mix ABTS solution with test compound dilute_abts->reaction prep_sample->reaction incubation_reaction Incubate for a defined time (e.g., 6 minutes) reaction->incubation_reaction measure Measure absorbance at 734 nm incubation_reaction->measure calculate Calculate % inhibition and IC₅₀ measure->calculate end End calculate->end

  • Reagent Preparation: Prepare the ABTS radical cation (ABTS•⁺) by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in the dark at room temperature for 12-16 hours.

  • Working Solution: Dilute the ABTS•⁺ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of dilutions of the test compound.

  • Reaction: Add a small volume of the sample to the ABTS•⁺ working solution.

  • Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

FRAP_Workflow start Start prep_frap Prepare FRAP reagent: Acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, 20 mM FeCl₃·6H₂O (10:1:1 v/v/v) start->prep_frap prep_sample Prepare test compound and FeSO₄ standards start->prep_sample warm_frap Warm FRAP reagent to 37°C prep_frap->warm_frap reaction Mix FRAP reagent with sample or standard warm_frap->reaction prep_sample->reaction incubation Incubate at 37°C for a defined time (e.g., 4 minutes) reaction->incubation measure Measure absorbance at 593 nm incubation->measure calculate Calculate FRAP value from the standard curve measure->calculate end End calculate->end

  • Reagent Preparation: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. The reagent should be prepared fresh and warmed to 37°C before use.

  • Standard Curve: Prepare a standard curve using known concentrations of FeSO₄·7H₂O.

  • Reaction: Add the sample to the FRAP reagent and incubate at 37°C for a defined period (e.g., 4 minutes).

  • Measurement: Measure the absorbance of the blue-colored complex at 593 nm.

  • Calculation: The FRAP value of the sample is determined by comparing its absorbance with the standard curve and is expressed as mmol of Fe²⁺ equivalents per gram of sample.

Cellular Antioxidant Activity (CAA) Assay

CAA_Workflow start Start seed_cells Seed HepG2 cells in a 96-well plate start->seed_cells incubate_cells Incubate for 24h seed_cells->incubate_cells treat_cells Treat cells with test compound and DCFH-DA probe incubate_cells->treat_cells wash_cells Wash cells to remove extracellular compounds treat_cells->wash_cells induce_ros Add AAPH to induce peroxyl radical formation wash_cells->induce_ros measure_fluorescence Measure fluorescence kinetically (Ex: 485 nm, Em: 535 nm) induce_ros->measure_fluorescence calculate_caa Calculate CAA value measure_fluorescence->calculate_caa end End calculate_caa->end

  • Cell Culture: Human hepatocarcinoma (HepG2) cells are seeded in a 96-well microplate and allowed to reach confluence.

  • Treatment: The cells are treated with various concentrations of the test compound along with the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Washing: After incubation, the cells are washed to remove the treatment medium.

  • Oxidative Stress Induction: A free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to the cells to induce the formation of peroxyl radicals.

  • Fluorescence Measurement: The plate is placed in a fluorescence microplate reader, and the fluorescence is measured over time (e.g., every 5 minutes for 1 hour) at an excitation of 485 nm and an emission of 535 nm. The DCFH-DA is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

  • Calculation: The CAA value is calculated from the area under the fluorescence curve and is often expressed as micromoles of quercetin equivalents (QE) per 100 micromoles of the compound.

Conclusion

Both this compound and ferulic acid are effective antioxidants, though their mechanisms and potencies exhibit notable differences. Ferulic acid's extended conjugation and propenoic acid side chain contribute to its superior radical scavenging activity, as suggested by the available, albeit indirect, comparative data. Furthermore, ferulic acid is a well-established activator of the Nrf2 signaling pathway, a key mechanism for upregulating endogenous antioxidant defenses. While this compound also demonstrates antioxidant properties, primarily through its phenolic hydroxyl group, and likely modulates the Nrf2 pathway, its activity in these respects appears to be less pronounced than that of ferulic acid.

For drug development professionals, the choice between these two phenolic acids would depend on the specific therapeutic application. Ferulic acid's potent and multi-faceted antioxidant activity makes it a strong candidate for conditions characterized by high levels of oxidative stress. This compound, while potentially less potent, may still offer benefits and warrants further investigation, particularly in contexts where its specific pharmacokinetic or safety profile might be advantageous. This guide underscores the importance of considering both direct radical scavenging capabilities and the modulation of cellular antioxidant pathways when evaluating and selecting antioxidant compounds for therapeutic development. Further direct comparative studies are essential to definitively quantify the relative potencies of these two promising phenolic acids.

References

A Comparative Analysis of the Bioactivities of Isovanillic Acid and Homovanillic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the distinct biological activities of isovanillic acid and homovanillic acid, supported by experimental data and detailed protocols.

This compound and homovanillic acid, two structurally related phenolic compounds, exhibit distinct and significant biological activities that are of considerable interest to the scientific community. While this compound has demonstrated a range of therapeutic effects including anti-inflammatory, antioxidant, and neuroprotective properties, homovanillic acid is primarily recognized as a major metabolite of the neurotransmitter dopamine, serving as a crucial biomarker for neurological and psychiatric conditions. This guide provides a comprehensive comparative study of their bioactivities, presenting quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to aid researchers in their exploration of these compounds for potential therapeutic applications.

Comparative Overview of Bioactivities

BioactivityThis compoundHomovanillic Acid
Antioxidant Activity Possesses radical scavenging activity.Limited direct antioxidant activity reported; primarily a metabolite.
Anti-inflammatory Activity Demonstrates inhibitory effects on key inflammatory enzymes.Limited direct anti-inflammatory activity reported.
Neuroprotective Effects Exhibits protective effects in models of neurodegeneration.[1][2][3][4]Primarily used as a biomarker for dopamine turnover and neurological disorders.[5]
Antimicrobial Activity Shows inhibitory activity against various bacterial and fungal strains.[6][7]Limited to no significant antimicrobial activity reported.
Primary Biological Role A bioactive phenolic acid with therapeutic potential.A major metabolite of dopamine used as a biomarker.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data for the bioactivities of this compound and homovanillic acid.

Antioxidant Activity
CompoundAssayIC50 ValueReference
This compoundDPPH radical scavenging> 100 µg/mL[8][9]
This compoundABTS radical scavenging> 100 µg/mL[8][9]
Homovanillic Acid-Data not available-

IC50: The concentration of a substance required to inhibit a specific biological or biochemical function by 50%. A lower IC50 value indicates greater potency.

Anti-inflammatory Activity
CompoundAssayIC50 ValueReference
This compoundCOX-1 Inhibition> 100 µM[10][11]
This compoundCOX-2 Inhibition> 100 µM[10][11]
Homovanillic Acid-Data not available-

COX: Cyclooxygenase, key enzymes in the inflammatory pathway.

Antimicrobial Activity
CompoundMicroorganismMIC ValueReference
This compoundStaphylococcus aureus-[6]
This compoundEnterobacter cloacae600 µg/mL[7]
Homovanillic Acid-Data not available-

MIC: Minimum Inhibitory Concentration, the lowest concentration of a substance that will inhibit the visible growth of a microorganism.

Signaling Pathways and Mechanisms of Action

This compound exerts its therapeutic effects through the modulation of several key signaling pathways. In contrast, homovanillic acid's primary role as a dopamine metabolite places it within the well-established catecholamine metabolic pathway.

This compound Signaling Pathway

This compound has been shown to exhibit anti-inflammatory and neuroprotective effects by targeting pathways such as the NF-κB and MAPK signaling cascades. Its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.

Isovanillic_Acid_Pathway cluster_cell Cell Inflammatory Stimuli Inflammatory Stimuli NF-κB Pathway NF-κB Pathway Inflammatory Stimuli->NF-κB Pathway MAPK Pathway MAPK Pathway Inflammatory Stimuli->MAPK Pathway Oxidative Stress Oxidative Stress ROS ROS Oxidative Stress->ROS This compound This compound This compound->NF-κB Pathway Inhibits This compound->MAPK Pathway Inhibits This compound->ROS Scavenges Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB Pathway->Pro-inflammatory Cytokines MAPK Pathway->Pro-inflammatory Cytokines Inflammation Inflammation Pro-inflammatory Cytokines->Inflammation Cellular Damage Cellular Damage ROS->Cellular Damage

This compound's Anti-inflammatory and Antioxidant Mechanisms.
Homovanillic Acid Metabolic Pathway

Homovanillic acid is a downstream product of dopamine metabolism, primarily used to assess the activity of the dopaminergic system. Elevated or depleted levels of homovanillic acid in cerebrospinal fluid and urine are indicative of various neurological and psychiatric conditions.

Homovanillic_Acid_Pathway Dopamine Dopamine DOPAC 3,4-Dihydroxyphenylacetic acid (DOPAC) Dopamine->DOPAC via MAO MAO Monoamine Oxidase (MAO) COMT Catechol-O- methyltransferase (COMT) Homovanillic Acid Homovanillic Acid DOPAC->Homovanillic Acid via COMT DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Prepare DPPH Solution (0.1 mM in Methanol) Prepare DPPH Solution (0.1 mM in Methanol) Mix 1 mL DPPH Solution + 1 mL Sample Mix 1 mL DPPH Solution + 1 mL Sample Prepare DPPH Solution (0.1 mM in Methanol)->Mix 1 mL DPPH Solution + 1 mL Sample Prepare Sample Dilutions in Methanol Prepare Sample Dilutions in Methanol Prepare Sample Dilutions in Methanol->Mix 1 mL DPPH Solution + 1 mL Sample Incubate 30 min in Dark at RT Incubate 30 min in Dark at RT Mix 1 mL DPPH Solution + 1 mL Sample->Incubate 30 min in Dark at RT Measure Absorbance at 517 nm Measure Absorbance at 517 nm Incubate 30 min in Dark at RT->Measure Absorbance at 517 nm Calculate % Scavenging Activity Calculate % Scavenging Activity Measure Absorbance at 517 nm->Calculate % Scavenging Activity Determine IC50 Value Determine IC50 Value Calculate % Scavenging Activity->Determine IC50 Value

References

A Comparative Guide to the Genotoxicity of Isovanillic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the genotoxicity of isovanillic acid and its structural isomers, vanillic acid and ortho-vanillic acid. The information presented herein is intended to support researchers and professionals in the fields of drug development, toxicology, and food science in making informed decisions regarding the use and safety of these phenolic compounds. This document summarizes available experimental data, details relevant testing methodologies, and visualizes potential mechanistic pathways.

Executive Summary

Phenolic acids, including this compound and its isomers, are widely distributed in nature and are consumed through various foods and beverages. They are also utilized as flavoring agents and preservatives in the food and pharmaceutical industries. While generally recognized for their antioxidant properties, it is crucial to understand their potential for genotoxicity. This guide reveals that the genotoxic profile of these isomers is complex and appears to be dose-dependent.

Current research indicates that vanillic acid exhibits a dual effect in mammalian cells: antigenotoxic at low concentrations and genotoxic at higher concentrations. Comparative studies in prokaryotic systems suggest that this compound and ortho-vanillic acid possess similar toxic and genotoxic properties to vanillic acid, primarily mediated through the induction of oxidative stress. However, a significant data gap exists for the genotoxicity of isovanillic and ortho-vanillic acid in mammalian cell systems, highlighting a critical area for future research.

Comparative Genotoxicity Data

The available quantitative data on the genotoxicity of this compound and its isomers is summarized below. It is important to note the differences in the test systems, as prokaryotic and eukaryotic cells can exhibit different sensitivities and metabolic capabilities.

Table 1: Summary of Genotoxicity Data for Vanillic Acid and Its Isomers

CompoundTest SystemAssayConcentrationObserved EffectReference
Vanillic Acid Human LymphocytesMicronucleus Assay1 µg/mLAntigenotoxic (reduced mitomycin C-induced micronuclei)[1][2]
Human LymphocytesMicronucleus Assay2 µg/mLGenotoxic (increased frequency of micronucleated cells)[1][2]
Human LymphocytesComet Assay1 µg/mLAntigenotoxic (reduced mitomycin C-induced DNA damage)[1][2]
Human LymphocytesComet Assay2 µg/mLGenotoxic (increased DNA damage)[1][2]
Rattus norvegicus Hepatoma Cells (HTC)Micronucleus Assay10 and 50 µMNo mutagenic/clastogenic effects[3]
Rattus norvegicus Hepatoma Cells (HTC)Micronucleus Assay10 µMAntimutagenic (reduced benzo[a]pyrene-induced micronuclei)[3]
This compound Escherichia coli (recA::luxCDABE)Biosensor AssayNot specifiedGenotoxic[4]
Ortho-vanillic Acid Escherichia coli (recA::luxCDABE)Biosensor AssayNot specifiedGenotoxic[4]

Experimental Protocols

Detailed methodologies for the key genotoxicity assays cited are provided below. These protocols are standardized and can be adapted for the evaluation of phenolic compounds.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using bacteria.[5][6][7]

Principle: This assay utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth). The test compound is evaluated for its ability to cause a reverse mutation, restoring the gene for histidine synthesis and allowing the bacteria to grow on a histidine-free medium.[5][6]

Methodology:

  • Strain Selection: Use of multiple strains (e.g., TA98, TA100, TA1535, TA1537) is recommended to detect different types of mutations.[8]

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.[9]

  • Exposure: The bacterial strains are exposed to various concentrations of the test compound in a minimal agar medium.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.[9]

  • Scoring: The number of revertant colonies on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

In Vitro Micronucleus Assay

The micronucleus assay is a cytogenetic test for detecting genotoxic damage.[10]

Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells is an indication of chromosomal damage.[11]

Methodology:

  • Cell Culture: Human lymphocytes or a suitable mammalian cell line (e.g., HTC cells) are cultured.[1][3]

  • Exposure: Cells are treated with various concentrations of the test compound. A positive control (e.g., mitomycin C) and a negative (solvent) control are included.[1]

  • Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one cell division.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).[10]

  • Scoring: The frequency of micronucleated binucleated cells is determined by microscopic analysis. At least 1000 binucleated cells per concentration are scored.[2]

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[12][13]

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.[12][13]

Methodology:

  • Cell Preparation: A single-cell suspension is prepared from the test system (e.g., human lymphocytes).[1]

  • Embedding: Cells are mixed with low-melting-point agarose and layered onto a microscope slide.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nucleoid.[14]

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to electrophoresis.[14]

  • Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green), and the comets are visualized using a fluorescence microscope.[14]

  • Scoring: Image analysis software is used to quantify the DNA damage by measuring parameters such as tail length, tail intensity, and tail moment. At least 50-100 cells per sample are scored.[14]

Potential Signaling Pathways and Mechanisms of Genotoxicity

The genotoxicity of phenolic compounds, including vanillic acid and its isomers, is often linked to their pro-oxidant activities, which can lead to the generation of reactive oxygen species (ROS).[4]

Genotoxicity_Pathway

Experimental Workflow for Genotoxicity Assessment

The logical flow for assessing the genotoxicity of a compound like this compound involves a battery of tests, starting with a bacterial screen and moving to mammalian cell assays for more comprehensive data.

Genotoxicity_Workflow Test_Compound Test Compound (this compound & Isomers) Ames_Test Ames_Test Test_Compound->Ames_Test Micronucleus_Assay Micronucleus_Assay Test_Compound->Micronucleus_Assay Comet_Assay Comet_Assay Test_Compound->Comet_Assay Data_Analysis Data Analysis and Comparison Risk_Assessment Genotoxic Risk Assessment Data_Analysis->Risk_Assessment Ames_Test->Data_Analysis Micronucleus_Assay->Data_Analysis Comet_Assay->Data_Analysis

Conclusion and Future Directions

The available evidence suggests that this compound and its isomers, vanillic and ortho-vanillic acid, possess genotoxic potential, likely mediated through the induction of oxidative stress. While vanillic acid has been shown to have a dual genotoxic/antigenotoxic role in mammalian cells depending on the concentration, there is a critical lack of data for isovanillic and ortho-vanillic acid in similar systems. The findings from E. coli studies that indicate comparable genotoxicity among the isomers need to be confirmed in mammalian cells to allow for a comprehensive risk assessment.

Future research should prioritize the evaluation of this compound and ortho-vanillic acid in a battery of standardized genotoxicity assays using mammalian cell lines. This will enable a more direct and relevant comparison with vanillic acid and provide the necessary data for regulatory bodies and industry stakeholders to establish safe usage guidelines. Furthermore, elucidation of the specific signaling pathways involved in their genotoxic effects will provide a deeper understanding of their mechanisms of action and potential health implications.

References

Comparative Docking Analysis of Isovanillic Acid and Its Derivatives as Modulators of Key Biological Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive in-silico investigation reveals the potential of isovanillic acid derivatives as inhibitors of critical enzymes implicated in various diseases. This guide presents a comparative analysis of their binding affinities, delineates the experimental methodologies employed, and visualizes the associated signaling pathways, offering valuable insights for researchers in drug discovery and development.

This compound, a phenolic acid found in various plants, and its synthetic derivatives have garnered significant interest in the scientific community for their potential therapeutic applications. This guide provides an objective comparison of the in-silico-predicted binding efficacy of this compound and its derivatives against several key enzyme targets, including Carbonic Anhydrase II, Methionyl-tRNA synthetase, Isoleucyl-tRNA synthetase, and 14α-demethylase. The data presented herein is supported by a detailed exposition of the molecular docking protocols utilized, ensuring reproducibility and fostering further research.

Quantitative Analysis of Binding Affinities

Molecular docking studies were conducted to predict the binding affinities and modes of interaction between this compound derivatives and their target enzymes. The following tables summarize the key quantitative data obtained from these in-silico experiments, including binding energies, inhibition constants (Ki), and inhibitory concentrations (IC50), where available in the cited literature.

Table 1: Comparative Docking Data for this compound and Derivatives against Target Enzymes

Compound/DerivativeTarget EnzymeDocking Score (kcal/mol)Predicted Ki (µM)IC50 (µM)Reference
This compoundCarbonic Anhydrase II--71.73[1]
Isovanillic hydroxamate analogueIsoleucyl-tRNA synthetase--4.5[2]
Vanillic acid amide 714α-demethylaseCorrelated with MIC-- (MIC: 0.46 µmol/mL)[3]

Experimental Protocols: A Guide to In-Silico Investigation

The following section details the generalized experimental protocol employed for the molecular docking studies cited in this guide. This methodology provides a framework for researchers seeking to conduct similar computational analyses.

Molecular Docking Protocol for Phenolic Compounds

A generalized molecular docking protocol for investigating the interaction of phenolic compounds, such as this compound and its derivatives, with target proteins typically involves the following steps:

  • Protein Preparation:

    • The three-dimensional crystal structure of the target enzyme is retrieved from a protein databank (e.g., RCSB PDB).

    • Water molecules and any co-crystallized ligands are removed from the protein structure.

    • Polar hydrogen atoms are added, and non-polar hydrogens are merged.

    • Partial charges (e.g., Gasteiger charges) are assigned to the protein atoms.

    • The prepared protein structure is saved in a suitable format (e.g., PDBQT).

  • Ligand Preparation:

    • The 2D structures of this compound and its derivatives are drawn using a chemical drawing tool (e.g., ChemDraw) or retrieved from a chemical database (e.g., PubChem).

    • The 2D structures are converted to 3D structures.

    • Energy minimization of the ligand structures is performed using a suitable force field (e.g., MMFF94).

    • Partial charges are assigned to the ligand atoms, and rotatable bonds are defined.

    • The prepared ligand structures are saved in a suitable format (e.g., PDBQT).

  • Grid Box Generation:

    • A grid box is defined to encompass the active site of the target enzyme. The dimensions and center of the grid box are determined based on the location of the co-crystallized ligand or by using active site prediction tools.

  • Molecular Docking Simulation:

    • A molecular docking software (e.g., AutoDock Vina, MOE-Dock) is used to perform the docking calculations.

    • The prepared protein and ligand files, along with the grid parameters, are provided as input.

    • The docking algorithm explores various conformations and orientations of the ligand within the defined active site.

    • The software calculates the binding energy for each docked pose.

  • Post-Docking Analysis and Visualization:

    • The docking results are analyzed to identify the best binding pose, typically the one with the lowest binding energy.

    • The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using molecular visualization software (e.g., PyMOL, Discovery Studio Visualizer).

    • The binding affinity, often expressed as binding energy (kcal/mol), is recorded. Further calculations can be performed to estimate the inhibition constant (Ki).

Visualizing the Molecular Pathways

To provide a broader context for the significance of these enzyme targets, the following diagrams, generated using the DOT language, illustrate their roles in key signaling and metabolic pathways.

Carbonic Anhydrase II in Cellular pH Regulation

G Carbonic Anhydrase II Signaling Pathway CO2 CO2 + H2O CAII Carbonic Anhydrase II CO2->CAII H2CO3 H2CO3 CAII->H2CO3 HCO3 HCO3- + H+ H2CO3->HCO3 pH_Reg Intracellular pH Regulation HCO3->pH_Reg Cell_Func Cellular Functions (e.g., Proliferation, Apoptosis) pH_Reg->Cell_Func

Caption: Role of Carbonic Anhydrase II in pH homeostasis.

Aminoacyl-tRNA Synthetases in Protein Biosynthesis

G Aminoacyl-tRNA Synthetase in Protein Synthesis AA Amino Acid (e.g., Methionine, Isoleucine) aaRS Aminoacyl-tRNA Synthetase (e.g., MetRS, IleRS) AA->aaRS ATP ATP ATP->aaRS aa_tRNA Aminoacyl-tRNA aaRS->aa_tRNA tRNA tRNA tRNA->aaRS Ribosome Ribosome aa_tRNA->Ribosome Protein Protein Synthesis Ribosome->Protein

Caption: Function of Aminoacyl-tRNA Synthetases.

14α-Demethylase in Fungal Ergosterol Biosynthesis

G Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Demethylase 14α-demethylase (CYP51) Lanosterol->Demethylase Intermediates Sterol Intermediates Demethylase->Intermediates Ergosterol Ergosterol Intermediates->Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane

Caption: Role of 14α-demethylase in ergosterol synthesis.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isovanillic Acid
Reactant of Route 2
Isovanillic Acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。